molecular formula C27H44O3 B1239136 1,25-Dihydroxyvitamin D3

1,25-Dihydroxyvitamin D3

Cat. No.: B1239136
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-NGHQTVFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,25-Dihydroxyvitamin D3 (Calcitriol) is the hormonally active metabolite of vitamin D3 and a pivotal regulator of calcium-phosphate homeostasis and cellular processes . Its primary mechanism of action is mediated by the vitamin D receptor (VDR), a ligand-activated transcription factor . Upon binding, the VDR heterodimerizes with the Retinoid X Receptor (RXR) and this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the genome . This binding recruits coregulatory complexes, leading to chromatin remodeling and directed changes in the transcription of hundreds of genes in a cell-specific fashion . Beyond its classic role in mineral metabolism, this compound has extensive research applications. It is a key tool for studying cell differentiation, proliferation, and apoptosis . Its critical role in immunomodulation makes it valuable for research in autoimmune disease models and immune cell function . Furthermore, 1,25-Dihydroxyvitamin D3 is indispensable for investigating bone biology, including osteoclastogenesis via its regulation of RANKL . The hormone also autoregulates its own levels by inducing the catabolic enzyme CYP24A1 and suppressing its own receptor, the VDR, providing a complex feedback system for study . Researchers utilize this compound and its synthetic analogs to explore therapeutic applications for conditions like psoriasis, osteoporosis, and cancer, with the goal of separating calcemic effects from other beneficial actions . This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10-,21-11+

InChI Key

GMRQFYUYWCNGIN-NGHQTVFFSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C/C=C/3\CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1 alpha, 25-dihydroxy-20-epi-Vitamin D3
1 alpha,25 Dihydroxyvitamin D3
1 alpha,25-Dihydroxycholecalciferol
1 alpha,25-Dihydroxyvitamin D3
1,25 dihydroxy 20 epi Vitamin D3
1,25 Dihydroxycholecalciferol
1,25 Dihydroxyvitamin D3
1,25(OH)2-20epi-D3
1,25-dihydroxy-20-epi-Vitamin D3
1,25-Dihydroxycholecalciferol
1,25-Dihydroxyvitamin D3
20-epi-1alpha,25-dihydroxycholecaliferol
Bocatriol
Calcijex
Calcitriol
Calcitriol KyraMed
Calcitriol Nefro
Calcitriol-Nefro
D3, 1 alpha,25-Dihydroxyvitamin
D3, 1,25-dihydroxy-20-epi-Vitamin
D3, 1,25-Dihydroxyvitamin
Decostriol
KyraMed, Calcitriol
MC 1288
MC-1288
MC1288
Osteotriol
Renatriol
Rocaltrol
Silkis
Sitriol
Soltriol
Tirocal

Origin of Product

United States

Biosynthesis and Metabolic Regulation of 1,25 Dihydroxyvitamin D3

Precursors and Hydroxylation Cascade

The journey to the active form of vitamin D3 begins with a precursor molecule and proceeds through two critical hydroxylation steps, each catalyzed by a specific enzyme.

Vitamin D3, also known as cholecalciferol, is the primary precursor for the synthesis of 1,25-dihydroxyvitamin D3. medscape.commedscape.com It can be obtained from two main sources: synthesized in the skin upon exposure to ultraviolet B (UVB) radiation from sunlight, or from dietary intake of foods like fatty fish, liver, and fortified milk and eggs. medscape.commedscape.comyoutube.com Regardless of its origin, Vitamin D3 is biologically inactive and must undergo further metabolic transformations to become functionally active. medscape.commedscape.com After being synthesized in the skin or absorbed from the gastrointestinal tract, Vitamin D3 is transported in the bloodstream, bound to carrier proteins such as vitamin D-binding protein (DBP) and albumin, to the liver where the first hydroxylation event occurs. medscape.commedscape.comresearchgate.net

In the liver, Vitamin D3 undergoes its first hydroxylation at the 25th carbon position to form 25-hydroxyvitamin D3, also known as calcifediol. This reaction is primarily catalyzed by the enzyme Vitamin D 25-hydroxylase, scientifically known as Cytochrome P450 2R1 (CYP2R1). pnas.orgwikipedia.orgmedlineplus.gov CYP2R1 is a microsomal enzyme found in the endoplasmic reticulum of liver cells. wikipedia.orgreactome.org This conversion is the initial step in the activation pathway of vitamin D. medlineplus.gov While CYP2R1 is considered the principal enzyme for this process, other enzymes, such as CYP27A1 located in the mitochondria, also possess 25-hydroxylase activity. wikipedia.org The product of this reaction, 25-hydroxyvitamin D3, is the major circulating form of vitamin D and is often used to assess an individual's vitamin D status. medscape.commedscape.comwikipedia.org However, it is still not the biologically active form of the hormone. youtube.com

The final and rate-limiting step in the activation of vitamin D occurs primarily in the kidneys. youtube.comuniprot.orguniprot.org Here, 25-hydroxyvitamin D3 is hydroxylated at the 1-alpha position to produce the biologically active hormone, 1,25-dihydroxyvitamin D3, also known as calcitriol. uniprot.orguniprot.org This critical reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase, also known as Cytochrome P450 27B1 (CYP27B1). uniprot.orgwikipedia.org The activity of CYP27B1 is tightly regulated by several factors, including parathyroid hormone (PTH), serum calcium, and phosphate (B84403) levels, as well as fibroblast-like growth factor 23 (FGF-23). medscape.comnih.gov Increased levels of PTH and low phosphate levels stimulate CYP27B1 activity, thereby increasing the synthesis of 1,25-dihydroxyvitamin D3. medscape.comnih.gov

Table 1: Key Enzymes in the Biosynthesis of 1,25-Dihydroxyvitamin D3

Enzyme Gene Location Substrate Product Function
Vitamin D 25-hydroxylase CYP2R1 Liver (Endoplasmic Reticulum) Vitamin D3 (Cholecalciferol) 25-Hydroxyvitamin D3 (Calcifediol) First hydroxylation step in vitamin D activation. wikipedia.orgmedlineplus.gov
1α-hydroxylase CYP27B1 Kidney (Mitochondria) 25-Hydroxyvitamin D3 (Calcifediol) 1,25-Dihydroxyvitamin D3 (Calcitriol) Second and final hydroxylation step, producing the active form of vitamin D. uniprot.orgwikipedia.org

Tissue-Specific Synthesis and Autocrine/Paracrine Production of 1,25-Dihydroxyvitamin D3

While the kidneys are the primary site for the production of circulating 1,25-dihydroxyvitamin D3, it is now understood that other tissues and cells in the body can also synthesize this active hormone for local use.

The proximal tubules of the kidney are the main location for the synthesis of 1,25-dihydroxyvitamin D3 that enters the systemic circulation. medscape.compnas.orgoup.com This renal production is crucial for maintaining calcium and phosphate homeostasis throughout the body. oup.comrupahealth.com The expression and activity of the CYP27B1 enzyme in the kidney are tightly controlled by calciotropic hormones and mineral levels to meet the body's needs. oup.comnih.gov Renal synthesis is considered the cornerstone of the endocrine functions of vitamin D. nih.gov

In addition to the kidneys, the enzyme 1α-hydroxylase (CYP27B1) is expressed in a variety of other tissues, allowing for local production of 1,25-dihydroxyvitamin D3. researchgate.netnih.govbirmingham.ac.uk These extra-renal sites include immune cells such as macrophages and dendritic cells, as well as skin, colon, and the placenta. nih.govbirmingham.ac.uknih.gov The regulation of CYP27B1 in these tissues differs from that in the kidney and is often influenced by cytokines, such as interferon-gamma, rather than systemic hormones like PTH. nih.govnih.gov

This localized synthesis of 1,25-dihydroxyvitamin D3 serves important autocrine (acting on the same cell that produced it) and paracrine (acting on nearby cells) functions. nih.govnih.gov For instance, in macrophages, the locally produced 1,25-dihydroxyvitamin D3 can play a role in modulating the immune response to infections. nih.govsemanticscholar.org This extra-renal production is thought to be a key mechanism by which vitamin D exerts its effects on the immune system and other cellular processes beyond its classical role in bone and mineral metabolism. birmingham.ac.uknih.gov

Table 2: Comparison of Renal and Extra-Renal Synthesis of 1,25-Dihydroxyvitamin D3

Feature Renal Synthesis Extra-Renal Synthesis
Primary Site Proximal tubules of the kidney medscape.compnas.org Macrophages, dendritic cells, skin, colon, placenta nih.govbirmingham.ac.uknih.gov
Primary Function Endocrine: Regulates systemic calcium and phosphate homeostasis. oup.comrupahealth.com Autocrine/Paracrine: Local immune modulation and cell regulation. nih.govnih.gov
Key Regulators Parathyroid hormone (PTH), FGF-23, serum calcium, serum phosphate. medscape.comnih.gov Cytokines (e.g., interferon-gamma). nih.govnih.gov
Contribution to Circulating Levels Major source of circulating 1,25-dihydroxyvitamin D3. researchgate.net Generally does not significantly contribute to systemic circulating levels. nih.gov

Regulatory Mechanisms of 1,25-Dihydroxyvitamin D3 Biosynthesis

The production of 1,25-dihydroxyvitamin D3 is meticulously controlled by several factors to maintain mineral balance. The primary regulators are parathyroid hormone (PTH), fibroblast growth factor 23 (FGF-23), and the levels of calcium and phosphate, as well as 1,25-dihydroxyvitamin D3 itself through a negative feedback loop. nih.govoup.com

Parathyroid hormone is a principal stimulator of 1,25-dihydroxyvitamin D3 synthesis. nih.govoup.comoup.com Secreted by the parathyroid glands in response to low serum calcium levels (hypocalcemia), PTH acts on the proximal tubules of the kidneys to upregulate the expression and activity of the CYP27B1 enzyme. creative-diagnostics.comoup.comnih.govnih.gov This increased enzymatic activity leads to a higher rate of conversion of 25(OH)D3 to 1,25-dihydroxyvitamin D3. The resulting elevation in circulating 1,25-dihydroxyvitamin D3 enhances intestinal calcium absorption, thereby helping to restore normal blood calcium levels. youtube.comyoutube.com

Fibroblast growth factor 23 is a hormone primarily produced by osteocytes and osteoblasts that plays a key role in phosphate and vitamin D metabolism. nih.govnih.gov In contrast to PTH, FGF-23 is a potent inhibitor of 1,25-dihydroxyvitamin D3 synthesis. creative-diagnostics.comoup.com Elevated levels of phosphate and 1,25-dihydroxyvitamin D3 stimulate the secretion of FGF-23. oup.comnih.govnih.gov FGF-23 then acts on the kidneys to suppress the expression of CYP27B1, thus reducing the production of 1,25-dihydroxyvitamin D3. oup.comphysiology.org This action is part of a negative feedback loop that prevents excessive production of the active vitamin D hormone and helps to regulate phosphate levels. oup.com

Serum calcium and phosphate levels directly and indirectly influence the synthesis of 1,25-dihydroxyvitamin D3. Low serum calcium stimulates PTH secretion, which in turn enhances 1,25-dihydroxyvitamin D3 production. nih.govoncohemakey.com Conversely, high serum calcium can suppress PTH secretion and may also have a direct inhibitory effect on the 1α-hydroxylase enzyme. nih.govoup.com

Low serum phosphate (hypophosphatemia) directly stimulates the renal 1α-hydroxylase, leading to increased 1,25-dihydroxyvitamin D3 synthesis, independent of PTH. nih.govyoutube.comoncohemakey.com On the other hand, high serum phosphate (hyperphosphatemia) inhibits the synthesis of 1,25-dihydroxyvitamin D3, partly by stimulating the release of FGF-23. nih.govoncohemakey.com

1,25-dihydroxyvitamin D3 regulates its own production through a negative feedback mechanism. nih.govoup.com High levels of 1,25-dihydroxyvitamin D3 inhibit the expression of the CYP27B1 gene in the kidneys, thereby reducing its own synthesis. nih.govoup.com Concurrently, 1,25-dihydroxyvitamin D3 stimulates the expression of the enzyme CYP24A1, which is responsible for its catabolism. nih.govresearchgate.netnih.gov This dual action ensures a tight control over the circulating levels of the active hormone, preventing potential toxicity from excessive amounts.

Catabolism and Inactivation Pathways of 1,25-Dihydroxyvitamin D3

The biological activity of 1,25-dihydroxyvitamin D3 is terminated through metabolic inactivation, a process primarily initiated by the enzyme CYP24A1. This enzyme is induced by 1,25-dihydroxyvitamin D3 itself, creating a feedback loop that limits the hormone's effects. wikipedia.org

The main catabolic pathway for 1,25-dihydroxyvitamin D3 begins with hydroxylation at the 24-position, a reaction catalyzed by the mitochondrial enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). taylorandfrancis.comwikipedia.org This initial step converts 1,25-dihydroxyvitamin D3 into 1,24,25-trihydroxyvitamin D3, a less biologically active metabolite. nih.gov

This is followed by a series of further oxidative reactions, also mediated by CYP24A1, which ultimately lead to the cleavage of the side chain and the formation of calcitroic acid. taylorandfrancis.comwikipedia.orgmdpi.comreactome.org Calcitroic acid is a water-soluble, biologically inactive end product that is excreted in the bile. taylorandfrancis.comreactome.org This multi-step process, known as the C-24 oxidation pathway, is the primary route for the inactivation and elimination of 1,25-dihydroxyvitamin D3. taylorandfrancis.comwikipedia.orgresearchgate.netresearchgate.net

Interactive Data Tables

Table 1: Key Regulators of 1,25-Dihydroxyvitamin D3 Synthesis

RegulatorPrimary SourceEffect on CYP27B1 (1α-hydroxylase)Consequence on 1,25(OH)2D3 Levels
Parathyroid Hormone (PTH)Parathyroid GlandsStimulatesIncreases
Fibroblast Growth Factor 23 (FGF-23)Bone (Osteocytes)InhibitsDecreases
Low Serum Calcium-Indirectly Stimulates (via PTH)Increases
Low Serum Phosphate-Directly StimulatesIncreases
1,25-Dihydroxyvitamin D3KidneysInhibitsDecreases (Negative Feedback)

Table 2: Key Enzymes in 1,25-Dihydroxyvitamin D3 Metabolism

EnzymeGeneLocationFunction
25-hydroxylaseCYP2R1, CYP27A1LiverConverts Vitamin D3 to 25-hydroxyvitamin D3
1α-hydroxylaseCYP27B1KidneysConverts 25-hydroxyvitamin D3 to 1,25-dihydroxyvitamin D3
24-hydroxylaseCYP24A1Kidneys, Target TissuesInitiates catabolism of 1,25-dihydroxyvitamin D3

Side-Chain Oxidation Pathways

The metabolic inactivation and degradation of 1,25(OH)₂D₃ is primarily initiated by the enzyme 24-hydroxylase (CYP24A1). This enzyme, which is strongly induced by 1,25(OH)₂D₃ itself, hydroxylates the side chain of the vitamin D molecule, marking it for excretion. nih.govnih.gov This catabolic process is crucial for preventing excessive levels of the active hormone.

The main degradation route is the C-24 oxidation pathway. nih.gov This pathway involves a series of hydroxylation steps on the side chain, ultimately leading to the formation of calcitroic acid, a water-soluble metabolite that is excreted. nih.govmdpi.com

Another significant side-chain oxidation pathway leads to the formation of lactone derivatives. Research has shown that 1,25(OH)₂D₃ can be metabolized into 1α,25-dihydroxyvitamin D₃-26,23-lactone. nih.gov This process involves several intermediate steps, including hydroxylation at the C-23 and C-26 positions. The major metabolic route proceeds via 1α,23(S),25-(OH)₃D₃ to form 1α,23(S),25(R),26-tetrahydroxyvitamin D₃, which is then converted to the lactone. nih.gov A minor pathway exists via 1α,25(R),26-(OH)₃D₃. nih.gov

Studies using radiolabeled 1,25(OH)₂D₃ have demonstrated that side-chain oxidation can lead to the cleavage and release of carbon dioxide (CO₂), confirming the breakdown of the molecule's side chain. nih.govacs.org This metabolic process appears to be a key excretory pathway and is not regulated by the same factors (like serum calcium or PTH) that control the synthesis of 1,25(OH)₂D₃. nih.gov

Metabolic Pathway Key Enzyme Major End Products
C-24 OxidationCYP24A1Calcitroic Acid
C-26,23 LactonizationMultiple steps1α,25-dihydroxyvitamin D₃-26,23-lactone

Alternative Metabolic Routes and Derivatives (e.g., 4-Hydroxylation)

Beyond the primary synthesis and degradation pathways, alternative metabolic routes for vitamin D compounds exist. One of the most significant is 4-hydroxylation. nih.govmdpi.comnih.gov The enzyme CYP3A4 has been identified as capable of hydroxylating vitamin D metabolites at the C-4 position. researchgate.net

This pathway is a major route for the metabolism of 25(OH)D₃, leading to the formation of 4α,25-dihydroxyvitamin D₃ and 4β,25-dihydroxyvitamin D₃. researchgate.net While the 4-hydroxylation of 1,25(OH)₂D₃ in the body has yet to be definitively demonstrated, synthetic 4-hydroxy derivatives of 1,25(OH)₂D₃ have been created and studied. nih.govmdpi.com

Research on these synthetic compounds, specifically 1,4α,25-trihydroxyvitamin D₃ and 1,4β,25-trihydroxyvitamin D₃, has yielded interesting findings. Structural analyses show that these molecules maintain the key hydrogen bonds necessary for binding to the vitamin D receptor (VDR) and form additional interactions that stabilize the receptor's active conformation. nih.govnih.gov Consequently, these 4-hydroxylated derivatives have been shown to be as potent as 1,25(OH)₂D₃ in regulating the expression of VDR target genes in intestinal and kidney cells. nih.govnih.gov

Another alternative pathway involves hydroxylation at the C-20 position by the enzyme CYP11A1. This leads to the formation of 20-hydroxyvitamin D, which can be further metabolized to 20,23-dihydroxyvitamin D. nih.gov These metabolites have been shown to exhibit biological activities similar to 1,25(OH)₂D₃ for some functions. nih.gov

Alternative Route Key Enzyme Resulting Derivatives Reported Activity
4-HydroxylationCYP3A41,4α,25(OH)₃D₃, 1,4β,25(OH)₃D₃As potent as 1,25(OH)₂D₃ in regulating VDR target genes. nih.govnih.gov
20-HydroxylationCYP11A120(OH)D, 20,23(OH)₂DSimilar activity to 1,25(OH)₂D₃ for some functions. nih.gov

Molecular Mechanisms of 1,25 Dihydroxyvitamin D3 Action

Genomic Mechanisms Mediated by the Vitamin D Receptor (VDR)

The genomic pathway is the principal mechanism through which 1,25-dihydroxyvitamin D3 exerts its physiological functions. This process begins with the binding of the ligand to the VDR, which then acts as a ligand-activated transcription factor. sav.sknih.gov

The human VDR is a protein consisting of 427 amino acids and is organized into several functional domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). mdpi.com The LBD, located at the C-terminus of the receptor, is responsible for the high-affinity binding of 1,25-dihydroxyvitamin D3. mdpi.commusculoskeletalkey.com The structure of the VDR LBD is composed of 13 α-helices and a small β-sheet, which fold into a three-layered sandwich-like structure, creating a hydrophobic ligand-binding pocket (LBP). nih.govmdpi.com

The binding of 1,25-dihydroxyvitamin D3 to the LBP is a highly specific interaction stabilized by a network of hydrogen bonds between the hydroxyl groups of the ligand and key amino acid residues within the pocket. mdpi.com There are 36 amino acid residues that line the LBP, with six of them forming direct hydrogen bonds with the ligand. mdpi.com

Table 1: Key Amino Acid Residues in VDR Ligand Binding and Structural Stability
FunctionAmino Acid ResiduesLocation/Role
Ligand Binding (Hydrogen Bonds)Y143, S237, R274, S278, H305, H397Form hydrogen bonds with the 1α, 3β, and 25-hydroxyl groups of 1,25(OH)2D3, anchoring the ligand in the LBP. mdpi.com
Ligand-Binding Pocket LiningA total of 36 residuesCreate the hydrophobic environment of the LBP. mdpi.com
AF-2 Domain (in Helix 12)L417, E420, F422Critical for transactivation function; mutations can abolish VDR activity. mdpi.com F422 is particularly important for the high-affinity ligand binding conformation. oup.com
Structural StabilizationD232, H229, R154, Y295, E269, C337, R343, N394, F279, W286Form hydrogen bonds and hydrophobic interactions that stabilize the three-layer sandwich structure of the LBD. nih.gov

For the VDR to efficiently bind to DNA and regulate transcription, it must form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). sav.skimrpress.com This VDR-RXR heterodimer is the primary functional unit that binds to VDREs. biorxiv.org The interaction between VDR and RXR is a crucial step in the signaling pathway and is influenced by the presence of 1,25-dihydroxyvitamin D3. The ligand-bound VDR has a higher affinity for RXR, promoting the formation of the heterodimer. mdpi.com

The dimerization interface involves specific amino acid residues in both the LBD and the DBD of the VDR. In the LBD, helices 9 and 10, as well as the loop between helices 8 and 9, are key regions for the interaction with RXR. mdpi.commdpi.com Within the DBD, a region known as the T-box is critical for the heterodimerization interface. nih.gov

Table 2: VDR Amino Acid Residues Involved in RXR Heterodimerization
VDR DomainKey Residues/RegionsRole in Dimerization
Ligand-Binding Domain (LBD)Helices 9 and 10, Loop between H8 and H9Constitute the primary LBD-LBD interaction surface with RXR. mdpi.commdpi.com
DNA-Binding Domain (DBD)T-box (residues M90-L95)Forms a key part of the dimerization interface with the RXR DBD. nih.gov
DNA-Binding Domain (DBD)N37, R49, K53Participate in forming the dimerization interface for interaction with the RXR DBD. nih.gov
C-Terminal Extension (CTE) of DBDR102, K103, M106, I107, K109, R110Form an interaction face that packs against the RXR DBD core. nih.gov

The VDR-RXR heterodimer regulates gene expression by binding to specific DNA sequences called Vitamin D Response Elements (VDREs), which are typically located in the promoter or enhancer regions of target genes. nih.goviiarjournals.org

A classic VDRE consists of two hexameric half-sites of the consensus sequence RGKTSA (where R=A or G, K=G or T, S=C or G), arranged as a direct repeat separated by a three-nucleotide spacer (DR3-type). iiarjournals.orgiiarjournals.org However, variations of this consensus sequence and other types of response elements, such as those with different spacer lengths (e.g., DR4) or everted repeats (ERs), have also been shown to bind the VDR-RXR heterodimer and mediate transcriptional responses. imrpress.comiiarjournals.org

VDREs have been identified in the regulatory regions of numerous genes involved in a wide array of physiological processes, including calcium homeostasis, bone metabolism, and cell cycle control. iiarjournals.orgnih.gov

Table 3: Examples of Characterized Vitamin D Response Elements (VDREs)
GeneVDRE LocationVDRE Sequence (Half-sites are often variants of AGGTCA)
Human Osteocalcin (B1147995)Promoter regionDR3-type element. nih.gov
Human CYP24A1 (24-hydroxylase)Two VDREs in the proximal promoter. nih.govTwo DR3-type elements. nih.gov
Human p21 (CDKN1A)Three VDREs located at -2.3, -4.5, and -6.9 kbp from the TSS. iiarjournals.orgDR3-type elements. iiarjournals.org
Mouse RankLMultiple enhancer regions, some located far upstream of the TSS. nih.govMultiple DR3-type elements. nih.gov
Human TRPV6Multiple enhancers within 5 kb of the TSS. nih.govContains one or more VDREs in each enhancer. nih.gov

The location of VDREs relative to the transcriptional start site (TSS) of a target gene is highly variable. While some VDREs are found in the proximal promoter region, many are located in distal enhancer regions, sometimes tens or even hundreds of kilobases away from the gene they regulate. iiarjournals.orgiiarjournals.orgnih.gov Through a process of DNA looping, these distal enhancers can be brought into close proximity with the promoter, allowing the bound VDR-RXR heterodimer to influence the assembly of the transcription machinery. iiarjournals.org

The functionality of a potential VDRE is not solely determined by its sequence but is also highly dependent on its chromatin context. The accessibility of a VDRE can be restricted by the local chromatin structure. creative-biolabs.comnih.govwikipedia.org For the VDR-RXR complex to bind, the VDRE must be located in a region of open chromatin. cytoskeleton.com Chromatin accessibility is dynamic and can be influenced by various factors, including histone modifications and the binding of other transcription factors, often referred to as pioneer factors. mdpi.com

The transcriptional response to 1,25-dihydroxyvitamin D3 is highly cell-type specific. nih.gov A gene that is a major target of VDR in one cell type may not be regulated by it in another. This specificity is, in part, due to the differential accessibility of VDREs in the chromatin of different cell types. nih.gov The unique combination of co-regulatory proteins and other transcription factors present in a particular cell type also contributes to the cell-specific pattern of gene regulation. eur.nl For example, VDR target genes in human monocytes are heavily involved in immune function, while in prostate cells, they are more related to cell cycle control and differentiation. frontiersin.orgmdpi.com

Furthermore, significant species-specific differences in VDR-mediated gene regulation exist. nih.gov While the core mechanisms of VDR action are conserved, the regulation of specific genes can differ between species like humans and mice. mdpi.com For instance, the human osteocalcin gene is strongly induced by 1,25-dihydroxyvitamin D3, whereas the mouse osteocalcin gene is resistant to this induction. nih.gov Similarly, the induction of the antimicrobial peptide cathelicidin (B612621) (CAMP) gene by 1,25-dihydroxyvitamin D3 is a well-established response in human immune cells but is not conserved in rodents. oup.com These differences can be attributed to variations in the VDR gene itself, the sequences of VDREs, and the genomic context in which these elements are located. mdpi.comoup.com Analysis of gene expression profiles in human and mouse cells reveals that while there is an overlap in the biological processes regulated by 1,25-dihydroxyvitamin D3, there is minimal intersection between the specific genes regulated in each species. nih.gov

Transcriptional Regulation of Target Genes

The culmination of VDR-ligand binding, co-regulator recruitment, and chromatin remodeling is the precise regulation of target gene transcription. 1,25-dihydroxyvitamin D3 can either activate or repress gene expression, depending on the specific gene, cell type, and the array of co-regulators present. nih.govoup.com

Gene activation by 1,25-dihydroxyvitamin D3 follows a well-defined cascade of events:

Ligand Binding and VDR/RXR Heterodimerization: 1,25-dihydroxyvitamin D3 binds to the VDR, inducing a conformational change that promotes its heterodimerization with RXR. sav.sk

VDRE Binding: The VDR/RXR heterodimer binds to VDREs in the promoter or enhancer regions of target genes. sav.sknih.gov

Coactivator Recruitment: The ligand-activated VDR/RXR complex recruits a series of coactivator complexes, including the SRC family and CBP/p300. merckmillipore.commdpi.com

Chromatin Remodeling: The HAT activity of these coactivators leads to the acetylation of histones H3 and H4, opening up the chromatin structure. nih.govnih.gov

Transcription Initiation: The Mediator complex (DRIP/TRAP) is recruited, which then facilitates the assembly of the RNA polymerase II pre-initiation complex at the transcription start site, leading to the initiation of mRNA synthesis. nih.govmerckmillipore.com

This mechanism is responsible for the upregulation of numerous genes involved in calcium homeostasis, bone metabolism, and cell differentiation, such as osteocalcin, osteopontin, and CYP24A1 (the gene encoding the vitamin D-catabolizing enzyme). merckmillipore.comimrpress.com

1,25-dihydroxyvitamin D3 also negatively regulates the transcription of several genes, including those for parathyroid hormone (PTH) and collagen. imrpress.comnih.gov The mechanisms of repression are more varied and less universally understood than activation.

Several models for VDR-mediated gene repression have been proposed:

Corepressor Recruitment: In some cases, the liganded VDR/RXR complex may recruit corepressor complexes instead of coactivators to a negative VDRE (nVDRE). For example, the repression of the CYP27B1 gene (encoding the vitamin D-activating enzyme) involves a VDR-interacting inhibitory receptor (VDIR) that brings HDACs to the promoter. nih.gov

Competition for Coactivators: The VDR complex might sequester limiting amounts of coactivators, thereby preventing their interaction with other transcription factors necessary for the expression of a particular gene.

Direct Repression via Histone Modification: The VDR complex can recruit enzymes that place repressive marks on histones. For instance, in the repression of the BMP2 gene, 1,25-dihydroxyvitamin D3 treatment leads to an increase in the repressive histone mark H3K9me2 and a decrease in histone H3 acetylation at the gene's promoter. plos.org

Transrepression: The VDR can interfere with the activity of other transcription factors. This can occur through protein-protein interactions that prevent the other factor from binding to its DNA response element or from recruiting its own coactivators.

The specific mechanism of repression is gene- and cell-type specific, reflecting the diverse ways in which 1,25-dihydroxyvitamin D3 exerts its pleiotropic effects. oup.com

Identification of 1,25-Dihydroxyvitamin D3-Regulated Gene Networks

The genomic actions of 1,25(OH)2D3 are mediated by the vitamin D receptor (VDR), a ligand-activated transcription factor. researchgate.net Upon binding to 1,25(OH)2D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the regulatory regions of target genes, thereby activating or repressing their transcription. researchgate.netnih.gov

Large-scale transcriptomic studies, such as microarray analyses and RNA sequencing, have been instrumental in identifying the vast networks of genes regulated by 1,25(OH)2D3. These studies have revealed that 1,25(OH)2D3 can influence the expression of hundreds to thousands of genes in a highly cell-specific manner. mdpi.comoup.com For instance, in human fibroblasts, approximately 4.5% of the transcriptome is regulated by 1,25(OH)2D3. mdpi.com Similarly, studies in human squamous cell carcinoma (SCC25) cells identified over 900 regulated genes. oup.com

The identification of direct target genes is often accomplished by combining microarray data with genome-wide screens for VDREs. oup.com In SCC25 cells, VDREs were found within the vicinity of the transcriptional start sites of 65% of the genes regulated by 1,25(OH)2D3. oup.com Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has further refined our understanding by mapping the genome-wide locations of VDR binding. In human monocytic leukemia cells (THP-1), ChIP-seq identified 2340 VDR binding sites, with many of these sites being influenced by the presence of 1,25(OH)2D3. nih.gov

The genes regulated by 1,25(OH)2D3 are involved in a wide array of biological processes. In cancer cells, these include cell cycle progression, apoptosis, cellular adhesion, oxidative stress, immune function, and steroid metabolism. iiarjournals.orgnih.gov In the intestine, 1,25(OH)2D3 regulates a cohort of genes crucial for calcium absorption, such as TRPV6, S100g, and ATP2B1. nih.govnih.govnih.gov Furthermore, studies in peripheral blood mononuclear cells (PBMCs) have highlighted the role of 1,25(OH)2D3 in modulating immune responses, with key target genes including those involved in focal adhesion and antimicrobial defense, such as cathelicidin (CAMP). researchgate.netencyclopedia.pub

It is important to note that the specific set of genes regulated by 1,25(OH)2D3 can vary significantly between different cell types and species. iiarjournals.orgoup.com While there is a significant overlap in the biological processes regulated in human and mouse cells, the overlap in the specific regulated genes is minimal. oup.com This cell-specific gene regulation underscores the pleiotropic and context-dependent nature of 1,25(OH)2D3 signaling.

Here is an interactive data table summarizing a selection of 1,25(OH)2D3-regulated genes and their functions:

GeneFunctionCell/Tissue TypeReference
TRPV6 Epithelial calcium channelIntestine, Human Enteroids nih.govoup.comnih.govnih.gov
CYP24A1 Vitamin D catabolismColon, Human Enteroids, Cancer Cells iiarjournals.orgnih.govnih.gov
S100g Calcium binding proteinIntestine nih.govnih.gov
CAMP Antimicrobial peptideImmune Cells (Monocytes, PMBCs) oup.comencyclopedia.pub
GADD45A Growth arrest and DNA-damage-inducible proteinCancer Cells nih.gov
CD14 Co-receptor for bacterial lipopolysaccharideImmune Cells (Monocytes) encyclopedia.pub
FN1 Fibronectin 1 (cell adhesion)Immune Cells (Monocytes) encyclopedia.pub
THBD Thrombomodulin (anticoagulant)Immune Cells (Monocytes) encyclopedia.pub
TREM1 Triggering receptor expressed on myeloid cells 1Immune Cells (Monocytes) encyclopedia.pub

Interplay and Cross-Talk between Genomic and Non-Genomic Actions of 1,25-Dihydroxyvitamin D3

Modulation of Genomic Responses by Non-Genomic Signaling:

The activation of kinase cascades, such as the MAPK/ERK pathway, through non-genomic mechanisms can lead to the phosphorylation of the VDR and its binding partner, the retinoid X receptor (RXR). mdpi.comcambridge.org This phosphorylation can alter the transcriptional activity of the VDR-RXR heterodimer, thereby influencing the expression of target genes. mdpi.com

Furthermore, transcription factors that are targets of these kinase pathways can cooperate with the VDR to regulate gene expression. mdpi.com For example, the activation of ERK1/ERK2 and ERK5 has been shown to be involved in regulating the 1,25(OH)2D3-mediated activation of the CYP24 promoter by phosphorylating RXRα and Ets-1, respectively. mdpi.com

Non-Genomic Actions Involving the Nuclear VDR:

There is evidence to suggest that the classical nuclear VDR (VDRn) can also participate in non-genomic signaling. nih.gov A population of VDRs located in the cytosol or associated with caveolae in the plasma membrane can initiate rapid signaling events upon binding to 1,25(OH)2D3. nih.govmdpi.com This suggests a dual role for the VDR in both genomic and non-genomic pathways.

Integration of Signaling Pathways:

The second messengers generated through non-genomic actions, such as Ca2+ and cAMP, can also influence gene expression by activating transcription factors or modulating the activity of chromatin-modifying enzymes. researchgate.netnih.gov

Conversely, the products of genes regulated by the genomic pathway can influence the components of the non-genomic signaling cascades, creating feedback loops that can either amplify or dampen the cellular response. For instance, genomic actions can lead to the synthesis of proteins that are part of the signaling complexes involved in non-genomic responses.

In essence, the interplay between the genomic and non-genomic actions of 1,25(OH)2D3 allows for a highly regulated and context-specific cellular response. The rapid non-genomic signals can provide an immediate cellular adjustment, while the slower genomic actions lead to more sustained changes in cell function. This integrated signaling network underscores the pleiotropic effects of vitamin D in maintaining cellular and organismal homeostasis. mdpi.com

Cellular and Subcellular Effects of 1,25 Dihydroxyvitamin D3 in Research Models

Regulation of Cell Proliferation

The biologically active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), has demonstrated significant effects on cell proliferation in various research models. These effects are primarily inhibitory and are mediated through complex signaling pathways that ultimately halt the progression of the cell cycle.

1,25-Dihydroxyvitamin D3 has been extensively reported to inhibit the proliferation of a wide array of cancer cell lines. nih.govkarger.comcapes.gov.br For instance, in vitro studies have shown that it significantly inhibits the proliferation of human liver cancer cell lines such as Hep-3B, PLC/PRF/5, and SKHEP-1. nih.gov Similarly, its antiproliferative effects have been observed in breast cancer cells, prostate cancer, colon cancer, leukemia, and skin cancer. karger.comaacrjournals.orgwaocp.org The growth-inhibitory effects are dose-dependent, with higher concentrations generally leading to greater inhibition. karger.com In human breast cancer cell line MCF-7, 1,25-dihydroxyvitamin D3 and its analogs have been shown to inhibit cell proliferation, with some analogs being even more potent than the parent compound. aacrjournals.org

Beyond cancer cells, 1,25-dihydroxyvitamin D3 also modulates the proliferation of immune cells, particularly lymphocytes. It has been shown to be a potent inhibitor of both lectin- and antigen-driven human T lymphocyte proliferation. nih.govdartmouth.educloudfront.net This suppression is dose-dependent, observed at concentrations ranging from 0.1 nM to 100 nM. nih.gov The inhibitory effect extends to different T-lymphocyte subsets, with a noted decrease in the OKT4+/OKT8+ ratio. nih.gov Specifically, the CD45R0+ subset of T cells appears to be more sensitive to the inhibitory effects of 1,25-dihydroxyvitamin D3 compared to the CD45RA+ subset. tandfonline.com This inhibition of lymphocyte proliferation is partly mediated by the suppression of interleukin-2 (B1167480) (IL-2) production, a key cytokine for T-cell growth. dartmouth.educloudfront.net The addition of exogenous IL-2 can partially reverse the antiproliferative effects of 1,25-dihydroxyvitamin D3 on T-cells. dartmouth.edunih.gov

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Proliferation in Various Cell Lines

Cell Type Research Model Observed Effect Key Findings Citations
Cancer Cells
Liver Cancer Hep-3B, PLC/PRF/5, SKHEP-1 Inhibition Significant dose-dependent inhibition of proliferation. nih.gov
Breast Cancer MCF-7 Inhibition Accumulation of cells in the G1 phase. Analogs can be more potent. aacrjournals.orgresearchgate.net
Esophageal Cancer EC9706 Inhibition Dose- and time-dependent inhibition of proliferation. waocp.org
Immune Cells
T-Lymphocytes Human Peripheral Blood Mononuclear Cells Inhibition Potent inhibitor of lectin- and antigen-driven proliferation. nih.govdartmouth.educloudfront.net
T-Lymphocyte Subsets Purified CD45R0+ and CD45RA+ T cells Differential Inhibition CD45R0+ subset is more sensitive to inhibition than the CD45RA+ subset. tandfonline.com

The primary mechanism by which 1,25-dihydroxyvitamin D3 inhibits cell proliferation is by inducing cell cycle arrest, predominantly at the G0/G1 phase. aacrjournals.orgresearchgate.net This blockade prevents cells from entering the S phase, the DNA synthesis phase of the cell cycle. researchgate.net This arrest is orchestrated through the regulation of several key cell cycle proteins.

A crucial aspect of this regulation involves the modulation of cyclin-dependent kinase (CDK) inhibitors. 1,25-dihydroxyvitamin D3, through its interaction with the vitamin D receptor (VDR), can increase the expression of the CDK inhibitors p21 and p27. aacrjournals.orgiiarjournals.org These proteins, in turn, inhibit the activity of CDKs, which are essential for the phosphorylation of the retinoblastoma protein (pRb). iiarjournals.org The hypophosphorylated form of pRb remains active and sequesters E2F transcription factors, preventing the transcription of genes required for S phase entry. mdpi.com In some cell types, such as myeloid leukemia cells, 1,25-dihydroxyvitamin D3 can also directly increase the expression of pRb. mdpi.com

Another significant target in the antiproliferative action of 1,25-dihydroxyvitamin D3 is the proto-oncogene c-MYC. researchgate.net Numerous studies have demonstrated a marked reduction in c-MYC expression following treatment with 1,25-dihydroxyvitamin D3 in various cancer cell lines, including colon and prostate cancer. mdpi.com The repression of c-MYC is linked to G0/G1 arrest and subsequent cell differentiation. mdpi.com The mechanisms for c-MYC repression appear to be cell-specific. For instance, in prostate cancer cells, 1,25-dihydroxyvitamin D3 treatment has been shown to reduce c-MYC mRNA and protein levels. mdpi.com In colon cancer cells, it can promote the interaction between the VDR and β-catenin, preventing β-catenin from translocating to the nucleus where it would normally promote c-MYC transcription. mdpi.compnas.org Furthermore, 1,25-dihydroxyvitamin D3 can suppress c-MYC function by increasing the levels of its antagonist, MXD1. pnas.org In activated CD4+ T cells, the suppression of c-Myc expression by 1,25-dihydroxyvitamin D3 is associated with the inhibition of aerobic glycolysis, which contributes to its immunoregulatory effects. nih.gov

The combination of 1,25-dihydroxyvitamin D3 with other agents, such as dexamethasone, can enhance cell cycle arrest and apoptosis in squamous cell carcinoma (SCC) cells. aacrjournals.org This combination has been shown to lead to a greater reduction in the levels of phosphorylated, active forms of Erk1/2, key components of proliferation and survival pathways. aacrjournals.org

Table 2: Key Molecular Targets of 1,25-Dihydroxyvitamin D3 in Cell Cycle Regulation

Target Mechanism of Action Consequence Cell Models Citations
CDK Inhibitors (p21, p27) Upregulation of gene expression via VDR. Inhibition of CDK activity, leading to pRb hypophosphorylation. Breast cancer, Prostate cancer aacrjournals.orgiiarjournals.org
Retinoblastoma Protein (pRb) Increased expression and maintenance in hypophosphorylated state. Sequestration of E2F transcription factors. Myeloid leukemia cells, Breast cancer cells researchgate.netmdpi.com
c-MYC Downregulation of gene and protein expression. Reduced proliferation and promotion of differentiation. Colon cancer, Prostate cancer, Squamous cell carcinoma, CD4+ T cells mdpi.compnas.orgnih.gov
Erk1/2 Reduction in phosphorylated (active) form. Inhibition of proliferation and survival pathways. Squamous cell carcinoma (SCC) aacrjournals.org

Induction and Modulation of Cell Differentiation

In addition to its antiproliferative effects, 1,25-dihydroxyvitamin D3 is a potent inducer of cell differentiation in various cell lineages. This process often follows cell cycle arrest and involves the directed maturation of cells towards a more specialized phenotype.

1,25-Dihydroxyvitamin D3 is well-established as an inducer of differentiation in myeloid cells, particularly towards the monocyte-macrophage lineage. tandfonline.comtandfonline.compnas.org This has been observed in both normal hematopoietic precursors and various myeloid leukemia cell lines, such as HL-60, THP-1, and U-937. tandfonline.complos.org The differentiation is characterized by the acquisition of macrophage-like morphology and the expression of specific cell surface markers, including CD11b and CD14. nih.govnih.gov

Research indicates that even neutrophilic promyelocytes, which are generally considered committed to the neutrophil lineage, can be redirected to differentiate into monocytes/macrophages upon exposure to 1,25-dihydroxyvitamin D3. tandfonline.comnih.gov This suggests a remarkable plasticity in hematopoietic cell fate determination influenced by this hormone. The signaling pathways involved in this differentiation process include the phosphatidylinositol 3-kinase (PI 3-kinase) pathway, which has been shown to be essential for the D3-induced expression of CD14 and CD11b in THP-1 cells and peripheral blood monocytes. nih.gov

Interestingly, combining 1,25-dihydroxyvitamin D3 with other agents can further modulate this differentiation. For example, when combined with retinoic acid, it can effectively induce the differentiation of human myeloid leukemia cells into M2 macrophages, a phenotype with distinct functional properties. plos.org Similarly, the combination of a low dose of phorbol (B1677699) 12-myristate-13-acetate (PMA) with 1,25-dihydroxyvitamin D3 augments the differentiation of THP-1 monocytes into macrophages, resulting in more pronounced morphological and gene expression changes compared to either agent alone. nih.gov However, in the context of generating immature dendritic cells from monocytes, 1,25-dihydroxyvitamin D3 has been found to hamper their full maturation. eur.nl

The role of 1,25-dihydroxyvitamin D3 in osteoblast differentiation is complex and can appear contradictory depending on the experimental model and the maturation state of the cells. frontiersin.orgmdpi.com On one hand, 1,25-dihydroxyvitamin D3 is known to have direct effects on osteoblasts, which express the vitamin D receptor (VDR). frontiersin.orgstellalife.com It can stimulate osteoblast differentiation by increasing the expression of key osteogenic markers like alkaline phosphatase (ALP) and osteocalcin (B1147995), and it promotes the mineralization of the extracellular matrix in human osteoblast cultures. frontiersin.orgstellalife.comkoreascience.kr The effects of 1,25-dihydroxyvitamin D3 on osteoblast differentiation are influenced by the cell's stage of maturation, with a more pronounced inhibitory effect on mature osteoblasts, thereby favoring cells in an earlier differentiation state. stellalife.com

Conversely, some studies, particularly in murine models, have shown that 1,25-dihydroxyvitamin D3 can inhibit osteoblast differentiation. frontiersin.orgmdpi.com For example, it has been reported to downregulate the expression of Runx2, a master transcription factor for osteoblastogenesis, which in turn suppresses the expression of downstream osteoblast markers. mdpi.com This downregulation of Runx2 has even been linked to a transdifferentiation of osteoblasts into adipocytes. mdpi.com The transcriptional response of osteoblasts to 1,25-dihydroxyvitamin D3 is significantly different between pre-osteoblastic and mature osteoblastic cells, which is partly due to changes in the genomic binding of the VDR and other key transcription factors like RUNX2. merckmillipore.com

Emerging research highlights a significant role for 1,25-dihydroxyvitamin D3 in the central nervous system, particularly in influencing the fate of neural stem cells (NSCs). nih.govnih.govcloudfront.net Studies have shown that NSCs express the VDR, and that treatment with 1,25-dihydroxyvitamin D3 can upregulate this receptor. nih.govnih.gov This engagement leads to an enhancement of NSC proliferation. nih.govnih.govmdpi.com

Furthermore, 1,25-dihydroxyvitamin D3 has a profound effect on NSC differentiation. It promotes the differentiation of NSCs into neurons and, notably, into oligodendrocytes, the myelin-producing cells of the central nervous system. nih.govnih.govmdpi.com This effect on oligodendrocyte differentiation is of particular interest for potential therapeutic strategies in demyelinating diseases. The pro-differentiating effect on oligodendrocytes may be mediated by the upregulation of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), glial cell line-derived neurotrophic factor (GDNF), and ciliary neurotrophic factor (CNTF). nih.govnih.gov It has also been suggested that 1,25-dihydroxyvitamin D3 may enhance oligodendrocyte differentiation by repressing the Wnt signaling pathway through the downregulation of the LRP6 gene. sums.ac.ir The capacity of 1,25-dihydroxyvitamin D3 to promote oligodendrocyte precursor cell (OPC) differentiation is dependent on VDR signaling. rupress.org

Adipocyte Differentiation Inhibition and Associated Molecular Markers (e.g., PPARγ, C/EBPα)

1,25-Dihydroxyvitamin D3, the active form of vitamin D, has been shown in various research models to inhibit the differentiation of preadipocytes into mature adipocytes. This inhibitory effect is associated with the modulation of key molecular markers that govern the process of adipogenesis.

Studies using 3T3-L1 mouse pre-adipocytes have demonstrated that treatment with 1,25-dihydroxyvitamin D3 blunts the induction of several crucial genes involved in the early and late stages of adipocyte development. oup.com These include CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor-gamma (PPARγ), which is considered the master regulator of adipogenesis. oup.com The expression of these genes is dose-dependently blocked by 1,25-dihydroxyvitamin D3. oup.comnih.gov Research indicates that this inhibition is most effective when the compound is administered within the early phases of differentiation. oup.com

In human adipose-derived mesenchymal stem cells (hASCs), the effect of 1,25-dihydroxyvitamin D3 on adipogenesis appears to be dose-dependent. A lower concentration (10⁻¹⁰ M) has been found to inhibit adipogenesis, while a higher concentration (10⁻⁸ M) had a stimulating effect. nih.gov The inhibitory action at the lower concentration was associated with the repression of mRNA expression for C/EBPβ, PPARγ, and adipogenic enzymes like fatty acid synthase (FASN) and lipoprotein lipase (B570770) (LPL). nih.gov Conversely, the higher concentration led to an upregulation of these same adipogenic markers. nih.gov

The mechanism behind this inhibition involves the vitamin D receptor (VDR). oup.comresearchgate.net 1,25-dihydroxyvitamin D3 and the VDR can inhibit the expression of C/EBPα and PPARγ, thereby disrupting the gene expression that is dependent on PPARγ and preventing the subsequent maturation of adipocytes. oup.comresearchgate.net Some studies suggest that 1,25-dihydroxyvitamin D3 suppresses adipocyte differentiation in its early stages by inhibiting the expression of CCAAT-enhancer-binding protein-β (C/EBPβ), which in turn indirectly downregulates the expression of PPARγ and C/EBPα. nih.gov

Table 1: Effect of 1,25-Dihydroxyvitamin D3 on Adipocyte Differentiation Markers

Cell Model Concentration of 1,25(OH)2D3 Effect on Adipogenesis Effect on PPARγ Expression Effect on C/EBPα Expression Reference
3T3-L1 Nanomolar concentrations Inhibition Decreased Decreased oup.com
3T3-L1 1, 10, 100 nM Inhibition Decreased Decreased plos.org
hASCs 10⁻¹⁰ M Inhibition No significant change Decreased nih.gov
hASCs 10⁻⁸ M Stimulation Increased Increased nih.gov

Effects on Epithelial Cell Differentiation (e.g., Caco-2 cells)

In the context of epithelial cells, 1,25-dihydroxyvitamin D3 has been observed to be a potent inducer of differentiation, particularly in the human colon adenocarcinoma cell line, Caco-2. iiarjournals.org These cells are known to spontaneously differentiate in culture, and 1,25-dihydroxyvitamin D3 enhances this process. iiarjournals.orgoup.com

Treatment of Caco-2 cells with 1,25-dihydroxyvitamin D3 leads to a more pronounced enterocytic differentiation. iiarjournals.org This is characterized by the development of a prominent brush-border membrane with increased activity of associated enzymes, such as alkaline phosphatase, a widely recognized marker for colon differentiation. iiarjournals.orgoup.com Furthermore, an increase in the number of microvilli, desmosomes, and intermediate filaments is also observed. iiarjournals.org The expression of E-cadherin, another important molecule in cell adhesion and differentiation, is also enhanced by 1,25-dihydroxyvitamin D3 in Caco-2 and other colon cancer cell lines. iiarjournals.org

The mechanisms underlying these effects involve the activation of specific signaling pathways. For instance, 1,25-dihydroxyvitamin D3 has been shown to stimulate the activator protein-1 (AP-1) transcription factor in Caco-2 cells through a mechanism dependent on protein kinase C-alpha (PKC-α) and Jun N-terminal kinase (JNK). nih.gov This activation of AP-1 is linked to the increase in cellular differentiation. nih.gov

Interestingly, while 1,25-dihydroxyvitamin D3 generally promotes differentiation in Caco-2 cells, its effects on all brush-border hydrolases are not uniform. oup.com For example, while it enhances alkaline phosphatase activity, it has been shown to inhibit the rise in sucrase-isomaltase activity and its corresponding mRNA levels, particularly after the initial differentiation period. oup.com

Induction of Apoptosis and Cell Survival Pathways

1,25-Dihydroxyvitamin D3 is capable of inducing apoptosis, or programmed cell death, in various cancer cell lines. iiarjournals.orgmdpi.com This pro-apoptotic activity is often observed in conjunction with its anti-proliferative and pro-differentiating effects. iiarjournals.org

The induction of apoptosis by 1,25-dihydroxyvitamin D3 primarily proceeds through the mitochondrial (intrinsic) pathway. nih.gov This involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com Specifically, 1,25-dihydroxyvitamin D3 can lead to a decrease in the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-X(L), while simultaneously up-regulating pro-apoptotic proteins like Bax and Bak. mdpi.comnih.govnih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade. nih.gov The release of cytochrome c is a caspase-independent mechanism that subsequently activates initiator caspases like caspase-9, but not caspase-8 which is associated with the extrinsic pathway. nih.gov

In prostate cancer cells, 1,25-dihydroxyvitamin D3 has been shown to decrease the levels of multiple anti-apoptotic proteins, including Bcl-2, Bcl-X(L), Mcl-1, and members of the inhibitor of apoptosis protein (IAP) family (XIAP, cIAP1, and cIAP2). nih.gov The induction of apoptosis in these cells was suppressed by overexpressing Bcl-2. nih.gov Similarly, in retinoblastoma cells, 1,25-dihydroxyvitamin D3-induced apoptosis is associated with a reciprocal change in the levels of Bax (increase) and Bcl-2 (decrease). nih.gov

It is noteworthy that the induction of apoptosis by 1,25-dihydroxyvitamin D3 does not appear to require a functional TP53 tumor suppressor gene, which is often mutated in cancers. iiarjournals.org This suggests its potential utility in a broader range of tumors.

Immunomodulatory Effects of 1,25-Dihydroxyvitamin D3 in Experimental Settings

Expression of VDR in Immune Cell Populations (T cells, B cells, Macrophages, Dendritic Cells)

The immunomodulatory functions of 1,25-dihydroxyvitamin D3 are mediated through the vitamin D receptor (VDR), which is expressed in a wide array of immune cells. mdpi.com The presence of VDR in these cells makes them responsive to the actions of 1,25-dihydroxyvitamin D3.

Activated, but not resting, T lymphocytes (both CD4+ and CD8+) and B lymphocytes express the VDR. tandfonline.comoncotarget.comnih.gov This indicates that vitamin D's influence is targeted towards active immune responses. Macrophages and their precursors, monocytes, also express VDR. mdpi.comoncotarget.com Furthermore, these cells can synthesize the active form of vitamin D3, 1,25-dihydroxyvitamin D3, suggesting a local, autocrine or paracrine, regulation of immune responses. mdpi.com Dendritic cells (DCs), which are potent antigen-presenting cells, also express VDR, and their maturation and function can be modulated by 1,25-dihydroxyvitamin D3. mdpi.comnih.govnih.gov

Regulation of Lymphocyte Proliferation and Immunoglobulin Production

1,25-Dihydroxyvitamin D3 has been shown to exert inhibitory effects on lymphocyte functions in vitro. It can inhibit the proliferation of T lymphocytes that have been stimulated by mitogens. tandfonline.comnih.gov This effect is particularly pronounced in the CD45RO+ subset of T cells, which are associated with immune activation, as compared to the CD45RA+ subset. tandfonline.com The inhibition of T cell proliferation is primarily achieved through the suppression of Interleukin-2 (IL-2) production. dartmouth.edu

In addition to T cell proliferation, 1,25-dihydroxyvitamin D3 can also inhibit the production of immunoglobulins by B cells. tandfonline.comnih.gov While some studies suggested this was an indirect effect mediated through helper T-cells, more recent evidence demonstrates direct effects on B-cell homeostasis. nih.gov In studies involving peripheral blood mononuclear cells from patients with inactive Systemic Lupus Erythematosus (SLE), 1,25-dihydroxyvitamin D3 inhibited mitogen-stimulated IgG production, similar to its effect in healthy individuals. nih.gov However, it did not inhibit the spontaneous IgG production in cells from patients with active SLE. nih.gov

Modulation of Cytokine and Chemokine Expression Profiles

1,25-Dihydroxyvitamin D3 plays a significant role in modulating the expression of a wide range of cytokines and chemokines, generally steering the immune response towards a more anti-inflammatory and tolerogenic state. The specific effects can, however, vary depending on the cell type and the stimulus. lu.se

In general, 1,25-dihydroxyvitamin D3 has been shown to inhibit the production of pro-inflammatory cytokines. lu.se For instance, it can reduce the levels of IL-2 and interferon-gamma (IFN-γ) produced by activated T cells. tandfonline.comdartmouth.edu It also inhibits the production of IL-6 by lipopolysaccharide (LPS)-stimulated human mononuclear cells. nih.gov In human adipocytes, it can decrease the macrophage-stimulated production of chemokines and cytokines such as IL-8, MCP-1, RANTES, IL-1β, and IL-6. plos.org

Conversely, 1,25-dihydroxyvitamin D3 can promote the production of anti-inflammatory cytokines. For example, it has been reported to increase the production of Th2 cytokines like IL-4, IL-5, and IL-10. aai.org

In studies with non-obese diabetic (NOD) mice, treatment with 1,25-dihydroxyvitamin D3 led to a decrease in islet cytokine and chemokine expression, which was associated with reduced insulitis. nih.govoup.com Specifically, it suppressed the expression of IP-10 and IL-15 in beta-cells. nih.govoup.com

However, the modulatory effects are not universally inhibitory for all inflammatory stimuli. For example, while 1,25-dihydroxyvitamin D3 markedly inhibits cytokine production stimulated by bacterial components like LPS (a TLR4 ligand), it fails to reduce cytokine responses elicited by viral mimics that stimulate TLR7/8. aai.org

Table 2: Modulation of Cytokine and Chemokine Expression by 1,25-Dihydroxyvitamin D3

Cell Type/Model Stimulus Cytokine/Chemokine Effect of 1,25(OH)2D3 Reference
Human Mononuclear Cells LPS IL-6 Inhibition nih.gov
Purified T cells PHA, PWM IL-2, IFN-γ Inhibition tandfonline.com
Human Adipocytes Macrophage-conditioned medium IL-8, MCP-1, RANTES, IL-1β, IL-6 Inhibition plos.org
NOD Mice Islets Autoimmune Various cytokines/chemokines Decreased Expression nih.govoup.com
Human PBMCs LPS (TLR4 ligand) CCL2, CXCL8, IL-6 Inhibition aai.org
Human PBMCs CL075 (TLR7/8 ligand) Pro-inflammatory chemokines No Inhibition aai.org

Table 3: Compound Names

Abbreviation Full Compound Name
1,25(OH)2D3 1,25-Dihydroxyvitamin D3
PPARγ Peroxisome Proliferator-Activated Receptor Gamma
C/EBPα CCAAT/Enhancer-Binding Protein Alpha
C/EBPβ CCAAT/Enhancer-Binding Protein Beta
FASN Fatty Acid Synthase
LPL Lipoprotein Lipase
AP-1 Activator Protein-1
PKC-α Protein Kinase C-alpha
JNK Jun N-terminal Kinase
Bcl-2 B-cell lymphoma 2
Bax Bcl-2-associated X protein
Bak Bcl-2 homologous antagonist/killer
XIAP X-linked inhibitor of apoptosis protein
cIAP1 Cellular inhibitor of apoptosis 1
cIAP2 Cellular inhibitor of apoptosis 2
VDR Vitamin D Receptor
IL-2 Interleukin-2
IL-4 Interleukin-4
IL-5 Interleukin-5
IL-6 Interleukin-6
IL-8 Interleukin-8
IL-10 Interleukin-10
IL-15 Interleukin-15
IL-1β Interleukin-1 beta
IFN-γ Interferon-gamma
MCP-1 Monocyte Chemoattractant Protein-1
RANTES Regulated on Activation, Normal T Cell Expressed and Secreted
IP-10 Interferon-gamma-inducible protein 10
LPS Lipopolysaccharide
PHA Phytohaemagglutinin
PWM Pokeweed Mitogen
SLE Systemic Lupus Erythematosus
IgG Immunoglobulin G
TLR4 Toll-like Receptor 4
Suppression of Pro-inflammatory Cytokines (e.g., IL-2, IFN-γ, GM-CSF, IL-17, TNF-α)

1,25-Dihydroxyvitamin D3, the biologically active form of vitamin D, has demonstrated significant immunomodulatory properties by suppressing the production of various pro-inflammatory cytokines in research models. In vitro studies have shown that 1,25(OH)2D3 can directly inhibit the production of key cytokines involved in inflammatory responses. nih.gov

Specifically, research on human peripheral blood mononuclear cells (PBMCs) from patients with early rheumatoid arthritis revealed a significant decrease in the levels of IFN-γ, TNF-α, IL-2, IL-6, and IL-17 after incubation with 1,25(OH)2D3 for 72 hours. nih.gov Similarly, studies on human CD4+ T cells have shown that 1,25(OH)2D3 inhibits the production of IFN-γ, IL-17, and IL-21. nih.gov This inhibitory effect on cytokine production occurs without substantially affecting T cell division. nih.gov Further investigations have confirmed the suppressive effect of 1,25(OH)2D3 on IL-17A, IL-17F, IL-22, and IFNγ in memory CCR6+ Th cells from both healthy individuals and rheumatoid arthritis patients. frontiersin.org

In the context of Behçet's disease, 1,25(OH)2D3 was found to inhibit the secretion of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. arvojournals.org Moreover, in experimental models of sepsis using human monocytes, 1,25(OH)2D3 treatment led to a dose-dependent decrease in the production of TNF-α and IL-1β. plos.orgspandidos-publications.com The suppressive action of 1,25(OH)2D3 on these pro-inflammatory cytokines highlights its potential role in modulating inflammatory and autoimmune responses.

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Pro-inflammatory Cytokine Production

CytokineCell Type/ModelObserved Effect
IL-2 Human PBMCs (early RA) nih.govSignificant decrease
IFN-γ Human PBMCs (early RA) nih.gov, Human CD4+ T cells nih.gov, Memory CCR6+ Th cells frontiersin.orgSignificant decrease
GM-CSF Pathogenic Th17 cells aub.edu.lbInhibition of generation
IL-17 Human PBMCs (early RA) nih.gov, Human CD4+ T cells nih.gov, Memory CCR6+ Th cells frontiersin.orgSignificant decrease
TNF-α Human PBMCs (early RA) nih.gov, Human monocytes (sepsis model) plos.orgspandidos-publications.com, Endometrial stromal cells karger.comSignificant decrease
IL-6 Human PBMCs (early RA) nih.gov, Behçet's disease model arvojournals.orgSignificant decrease
IL-21 Human CD4+ T cells nih.govInhibition
IL-22 Memory CCR6+ Th cells frontiersin.orgInhibition
Induction of Anti-inflammatory Cytokines (e.g., IL-4, IL-10)

In addition to suppressing pro-inflammatory cytokines, 1,25-Dihydroxyvitamin D3 has been shown to promote the production of anti-inflammatory cytokines. Research indicates that 1,25(OH)2D3 can upregulate the expression of IL-10 and, in some contexts, IL-4. biointerfaceresearch.comaai.org

Studies involving human B cells have demonstrated that 1,25(OH)2D3 enhances the production of IL-10. mdpi.comwiley.com Specifically, when human peripheral B cells were stimulated, the addition of 1,25(OH)2D3 led to a significant, up to 3.3-fold, increase in IL-10 secretion. wiley.com This effect is noteworthy as activated B cells themselves can synthesize 1,25(OH)2D3, suggesting a potential autocrine and paracrine loop for IL-10 regulation. wiley.com

In the context of T cells, while some studies show no significant impact of 1,25(OH)2D3 on IL-4 and IL-10 levels in certain conditions, nih.gov others report an upregulation. For instance, in a study on early rheumatoid arthritis, while not statistically significant, there was a trend towards increased IL-4 production. nih.gov Furthermore, research on Behçet's disease patients showed that 1,25(OH)2D3 upregulated IL-10 expression in naive CD4+ T cells under Th17 polarizing conditions. arvojournals.org In animal models of experimental autoimmune encephalomyelitis (EAE), treatment with 1,25(OH)2D3 resulted in higher transcript levels of both IL-4 and TGF-β1 in the central nervous system. aai.org

Table 2: Effects of 1,25-Dihydroxyvitamin D3 on Anti-inflammatory Cytokine Production

CytokineCell Type/ModelObserved Effect
IL-4 Animal model (EAE) aai.org, Asthmatic mice biointerfaceresearch.comIncreased expression
IL-10 Human B cells mdpi.comwiley.com, Naive CD4+ T cells (Behçet's disease) arvojournals.org, Asthmatic mice neurology.orgUpregulation/Increased production

Influence on T Cell Subsets and Function (Th1, Th2, Th17, Treg Cells)

1,25-Dihydroxyvitamin D3 exerts a significant influence on the differentiation and function of various T helper (Th) cell subsets, generally promoting a shift from a pro-inflammatory to a more tolerogenic state. mdpi.com

Th1 and Th2 Cells: Research suggests that 1,25(OH)2D3 can inhibit Th1 cell responses while promoting a shift towards a Th2 phenotype. core.ac.uk This is evidenced by the suppression of the hallmark Th1 cytokine, IFN-γ. nih.gov In some studies, while a decrease in the proportion of Th1 cells after 1,25(OH)2D3 treatment was observed, it did not always reach statistical significance. nih.gov Concurrently, there is evidence for the upregulation of the Th2 cytokine, IL-4, which may contribute to the immunoregulatory effects of 1,25(OH)2D3. nih.gov

Th17 Cells: A substantial body of research demonstrates that 1,25(OH)2D3 is a potent inhibitor of Th17 cell differentiation and function. core.ac.ukresearchgate.netplos.org In vitro studies have shown that 1,25(OH)2D3 significantly decreases the proportion of Th17 cells and the ratio of Th17 to regulatory T cells (Tregs). nih.gov This is achieved through the inhibition of key Th17-related cytokines like IL-17, IL-22, and IL-6. nih.gov Furthermore, 1,25(OH)2D3 has been shown to suppress the expression of the Th17-specific transcription factor RORC and the chemokine receptor CCR6, which is crucial for the migration of Th17 cells to inflammatory sites. arvojournals.orgplos.org

Treg Cells: 1,25-Dihydroxyvitamin D3 appears to promote the development and function of regulatory T cells. It has been shown to upregulate the expression of FoxP3, a key transcription factor for Treg differentiation, in CD4+ T cells. frontiersin.org This induction of Tregs is often accompanied by an increase in the expression of regulatory markers such as CTLA-4 and the anti-inflammatory cytokine IL-10. nih.govfrontiersin.org The ability of 1,25(OH)2D3 to suppress Th17 development while promoting Treg function underscores its role in establishing immune tolerance. core.ac.uk

Effects on B Cell Function and Apoptosis

1,25-Dihydroxyvitamin D3 directly modulates B cell function, primarily by inhibiting their proliferation and promoting apoptosis, thereby playing a role in B cell homeostasis. nih.gov

Research has shown that while initial B cell division is not affected, 1,25(OH)2D3 inhibits the ongoing proliferation of already activated B cells. nih.govaai.org This inhibitory effect on proliferation is associated with the induction of apoptosis. aai.org In cultures of activated B cells, treatment with 1,25(OH)2D3 significantly increased the percentage of early apoptotic cells. aai.org

Furthermore, 1,25(OH)2D3 has been found to significantly inhibit the generation of plasma cells and post-switch memory B cells. nih.gov This suggests a role for 1,25(OH)2D3 in regulating antibody production. Interestingly, B cells themselves express the necessary machinery for vitamin D activity, including the vitamin D receptor (VDR), which is upregulated upon B cell activation. nih.gov The pro-apoptotic effects of 1,25(OH)2D3 in B cells have been linked to the activation of caspase-3 and caspase-9. ashpublications.org

Modulation of Antigen Presentation and Co-stimulatory Molecule Expression (e.g., Class II Antigens)

1,25-Dihydroxyvitamin D3 can modulate the immune response by altering the antigen-presenting capabilities of cells like dendritic cells (DCs) and monocytes. A key mechanism is the downregulation of Major Histocompatibility Complex (MHC) class II molecules and co-stimulatory molecules on the surface of these antigen-presenting cells (APCs). mdpi.comresearchgate.net

Studies have demonstrated that 1,25(OH)2D3 inhibits the differentiation and maturation of DCs, leading to a reduced expression of MHC class II, as well as co-stimulatory molecules such as CD40, CD80, and CD86. mdpi.comresearchgate.netnih.gov This results in DCs with a more tolerogenic phenotype, which are less effective at activating T cells. nih.gov In renal transplant recipients, treatment with active vitamin D led to a decreased expression of HLA-DR (a human MHC class II molecule) and the co-stimulatory molecules CD28, CD40, and CD86 in peripheral blood leukocytes. ectrx.org By dampening the expression of these critical molecules for T cell activation, 1,25(OH)2D3 can suppress subsequent T cell responses. mdpi.com

Interaction with Innate Immune Signaling Pathways (e.g., TLRs)

1,25-Dihydroxyvitamin D3 interacts with innate immune signaling pathways, particularly those involving Toll-like receptors (TLRs). Activation of TLRs on human macrophages has been shown to upregulate the expression of both the vitamin D receptor (VDR) and the enzyme that produces the active form of vitamin D, 1α-hydroxylase (CYP27B1). researchgate.netsemanticscholar.org This, in turn, leads to the induction of antimicrobial peptides like cathelicidin (B612621), which are crucial for killing intracellular pathogens such as Mycobacterium tuberculosis. researchgate.netsemanticscholar.org

Conversely, 1,25(OH)2D3 can also negatively regulate TLR-mediated inflammatory responses. In experimental models of sepsis, 1,25(OH)2D3 was shown to inhibit the expression of TLR2 and TLR4 in human monocytes. spandidos-publications.com Further research has revealed that 1,25(OH)2D3 can suppress TLR8 expression and signaling in monocytes, both in vitro and in an in vivo model of experimental autoimmune encephalomyelitis (EAE). plos.org This suppression of TLR signaling leads to a reduction in the production of downstream inflammatory cytokines like TNF-α and IL-1β. plos.org These findings suggest that 1,25(OH)2D3 can both utilize and regulate TLR pathways to control innate immune responses.

Angiogenesis Modulation in In Vitro and Animal Models

1,25-Dihydroxyvitamin D3 has been shown to inhibit angiogenesis, the formation of new blood vessels, in various in vitro and in vivo research models. nih.govahajournals.orgahajournals.org This anti-angiogenic effect is a key aspect of its potential role in conditions characterized by pathological angiogenesis. nih.govahajournals.org

In vitro studies have demonstrated that 1,25(OH)2D3, at concentrations ranging from 1x10⁻⁹ to 1x10⁻⁷ mol/L, significantly inhibits vascular endothelial growth factor (VEGF)-induced endothelial cell sprouting and elongation in a dose-dependent manner. nih.govahajournals.org It also has a modest but significant inhibitory effect on VEGF-induced endothelial cell proliferation and can prevent the formation of endothelial cell networks in three-dimensional collagen gels. nih.govahajournals.org A notable finding is that 1,25(OH)2D3 can induce the regression of pre-formed endothelial cell sprouts by specifically inducing apoptosis in these activated, sprouting cells, without affecting stable endothelial monolayers. nih.govahajournals.orgahajournals.org

In vivo, the anti-angiogenic properties of 1,25(OH)2D3 have been observed in animal models. For example, in a mouse model using xenografts of breast carcinoma cells engineered to overexpress VEGF, treatment with 1,25(OH)2D3 resulted in tumors that were less vascularized compared to those in control animals. nih.govahajournals.orgahajournals.org Additionally, in a rat model of diabetic retinopathy, 1,25(OH)2D3 was found to downregulate the expression of VEGF in retinal tissues, suggesting a protective effect against the disease. researchgate.net These findings highlight the potential of 1,25(OH)2D3 to modulate angiogenesis, primarily through the inhibition of endothelial cell proliferation and morphogenesis, and the induction of apoptosis in actively growing endothelial cells. ahajournals.orgahajournals.org

Physiological Systemic Research of 1,25 Dihydroxyvitamin D3 Beyond Classical Mineral Homeostasis Mechanism Focused

Intestinal Calcium and Phosphate (B84403) Absorption Mechanisms

1,25-Dihydroxyvitamin D3 is the primary hormonal controller of intestinal calcium absorption. nih.gov As the body's demand for calcium increases, the synthesis of 1,25-dihydroxyvitamin D3 is upregulated, leading to enhanced intestinal absorption of this mineral. nih.gov This process occurs through both a saturable transcellular pathway and a non-saturable paracellular pathway, both of which are influenced by 1,25-dihydroxyvitamin D3. nih.gov

The transcellular transport of calcium across the intestinal epithelium is a multi-step process involving apical entry, intracellular diffusion, and basolateral extrusion. 1,25-Dihydroxyvitamin D3 orchestrates this process by regulating the expression of key proteins at each step. nih.gov

Upon entering the intestinal cell, 1,25-dihydroxyvitamin D3 binds to the vitamin D receptor (VDR) in the nucleus, which then modulates the transcription of target genes. researchgate.net A primary target is the transient receptor potential cation channel, subfamily V, member 6 (TRPV6), an epithelial calcium channel located on the apical membrane of enterocytes. researchgate.netnih.gov The upregulation of TRPV6 gene expression by 1,25-dihydroxyvitamin D3 increases the influx of calcium from the intestinal lumen into the cell. researchgate.net

Once inside the enterocyte, calcium is chaperoned by calcium-binding proteins, most notably calbindin-D9k. researchgate.net The expression of the calbindin-D9k gene is also robustly induced by 1,25-dihydroxyvitamin D3. newswise.com This protein buffers the intracellular calcium concentration, preventing cytotoxicity and facilitating the diffusion of calcium from the apical to the basolateral membrane. nih.gov

At the basolateral membrane, the plasma membrane Ca2+-ATPase (PMCA1b) actively extrudes calcium from the cell into the bloodstream. researchgate.net 1,25-dihydroxyvitamin D3 also upregulates the expression of PMCA1b, ensuring the efficient exit of the absorbed calcium. researchgate.net

ComponentFunctionRegulation by 1,25-Dihydroxyvitamin D3
TRPV6Apical calcium entryUpregulates gene expression
Calbindin-D9kIntracellular calcium transport and bufferingUpregulates gene expression
PMCA1bBasolateral calcium extrusionUpregulates gene expression

While transcellular transport is saturable, the paracellular pathway allows for the non-saturable movement of calcium between intestinal epithelial cells. nih.gov Emerging evidence indicates that 1,25-dihydroxyvitamin D3 also plays a role in regulating this pathway. researchwithrutgers.com The tight junctions between enterocytes, which control paracellular permeability, are dynamic structures. 1,25-dihydroxyvitamin D3 has been shown to increase the expression of specific claudin proteins, namely claudin-2 and claudin-12. researchgate.netnih.gov These claudins are thought to form paracellular pores that are selective for calcium ions, thereby enhancing passive calcium absorption, particularly in the jejunum and ileum. researchgate.netnih.gov Some studies suggest that 1,25-dihydroxyvitamin D3 can rapidly enhance solvent drag-induced paracellular calcium transport through non-genomic signaling pathways. researchgate.net

Renal Calcium and Phosphate Handling Mechanisms

The kidneys play a crucial role in maintaining calcium and phosphate balance by regulating their reabsorption from the glomerular filtrate. nih.gov 1,25-Dihydroxyvitamin D3 exerts significant control over these renal processes. nih.govmedscape.com

In the distal convoluted tubule of the nephron, 1,25-dihydroxyvitamin D3 stimulates the active reabsorption of calcium. nih.govphysiology.org Similar to the intestine, it upregulates the expression of the epithelial calcium channel TRPV5 on the apical membrane and the calcium-binding protein calbindin-D28k within the tubular cells. researchwithrutgers.com This enhances the entry of calcium from the tubular fluid and its transport across the cell. nih.gov At the basolateral membrane, the sodium-calcium exchanger (NCX1) and the plasma membrane Ca2+-ATPase contribute to the extrusion of calcium back into the bloodstream. physiology.org

The regulation of phosphate reabsorption by 1,25-dihydroxyvitamin D3 is more complex. While it promotes intestinal phosphate absorption, its effect on the kidney can be to increase phosphate excretion. droracle.ai This is partly mediated by its interaction with other hormonal systems, such as fibroblast growth factor 23 (FGF23). 1,25-dihydroxyvitamin D3 stimulates the production of FGF23 by osteocytes, which in turn acts on the kidney to reduce the expression of sodium-phosphate cotransporters (NPT2a and NPT2c) in the proximal tubule, leading to phosphaturia. medscape.commdpi.com However, some studies have suggested that under certain conditions, 1,25-dihydroxyvitamin D3 may enhance phosphate reabsorption in the renal tubules. nih.govnih.gov

Bone Cell Biology and Remodeling Regulation

1,25-Dihydroxyvitamin D3 is a key regulator of bone remodeling, a continuous process of bone resorption by osteoclasts and bone formation by osteoblasts.

1,25-Dihydroxyvitamin D3 indirectly promotes the differentiation and activation of osteoclasts, the cells responsible for bone resorption. mdpi.com It acts on osteoblasts and other stromal cells, stimulating them to express Receptor Activator of Nuclear Factor κB Ligand (RANKL). oup.comorthobullets.com RANKL then binds to its receptor, RANK, on the surface of osteoclast precursors, driving their differentiation into mature, active osteoclasts. mdpi.com 1,25-dihydroxyvitamin D3 can also decrease the expression of osteoprotegerin (OPG), a decoy receptor that binds to RANKL and inhibits osteoclastogenesis. oup.com By increasing the RANKL/OPG ratio, 1,25-dihydroxyvitamin D3 shifts the balance towards bone resorption. nih.govnih.gov

MoleculeCell TypeEffect of 1,25-Dihydroxyvitamin D3Outcome
RANKLOsteoblastsIncreases expressionPromotes osteoclast differentiation
OPGOsteoblastsDecreases expressionReduces inhibition of osteoclastogenesis

1,25-Dihydroxyvitamin D3 also influences the function of osteoblasts, the bone-forming cells, by regulating the expression of several bone matrix proteins.

Osteopontin (OPN) , a glycosylated phosphoprotein involved in bone mineralization and resorption, is regulated by 1,25-dihydroxyvitamin D3. nih.gov Studies have shown that 1,25-dihydroxyvitamin D3 can stimulate OPN transcription in osteoblastic cells, an effect that involves cooperation with the transcription factor Runx2. nih.gov This regulation is also observed in the kidney, where 1,25-dihydroxyvitamin D3 increases OPN expression. karger.comresearchgate.net In some contexts, 1,25-dihydroxyvitamin D3 has been shown to induce the synthesis and secretion of a nonphosphorylated form of osteopontin. nih.gov

Osteocalcin (B1147995) , also known as bone gamma-carboxyglutamic acid-containing protein (BGLAP), is a non-collagenous protein synthesized by osteoblasts and is involved in bone mineralization. The expression of the osteocalcin gene is stimulated by 1,25-dihydroxyvitamin D3.

Alkaline Phosphatase (ALP) is an enzyme expressed by osteoblasts that plays a crucial role in the mineralization of the bone matrix. The regulation of ALP by 1,25-dihydroxyvitamin D3 can be complex and may depend on the cellular context and differentiation stage of the osteoblasts. frontiersin.org Some studies have shown that 1,25-dihydroxyvitamin D3, particularly in combination with ascorbic acid, can increase ALP activity in human osteosarcoma cells. nih.gov However, in other experimental models, it has been observed to either up-regulate or down-regulate ALP activity, depending on the cell line and its passage number. nih.gov

Parathyroid Gland Function and Parathyroid Hormone Gene Suppression

1,25-Dihydroxyvitamin D3, the hormonally active form of vitamin D, plays a crucial role in regulating parathyroid gland function, primarily through the suppression of parathyroid hormone (PTH) gene expression and secretion. This negative feedback loop is a cornerstone of calcium and phosphate homeostasis. In vitro studies and research in uremic patients have demonstrated that 1,25-Dihydroxyvitamin D3 can directly suppress PTH synthesis. nih.gov Furthermore, it appears to increase the sensitivity of the parathyroid gland to ambient calcium levels. nih.gov

The mechanism of this suppression involves the vitamin D receptor (VDR). When 1,25-Dihydroxyvitamin D3 binds to the VDR in parathyroid cells, the resulting complex acts as a transcription factor that modulates the expression of specific genes. This action leads to a reduction in the transcription of the PTH gene. nih.gov While PTH is a major stimulator of the enzyme that produces 1,25-Dihydroxyvitamin D3, 1,25-Dihydroxyvitamin D3 in turn suppresses its own synthesis by downregulating the PTH gene. nih.govpnas.org

This intricate interplay ensures a tightly controlled hormonal axis. When serum calcium levels are low, PTH is secreted, which stimulates the production of 1,25-Dihydroxyvitamin D3. youtube.com This active form of vitamin D then enhances intestinal calcium absorption. As calcium levels rise, and with the direct action of 1,25-Dihydroxyvitamin D3 on the parathyroid gland, PTH secretion is dampened, preventing hypercalcemia and maintaining mineral balance. youtube.com

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Parathyroid Gland Function

Experimental Model Key Findings Reference
Uremic patients Intravenous 1,25-Dihydroxyvitamin D3 directly suppresses PTH secretion and increases the gland's sensitivity to calcium. nih.gov
General physiological models 1,25-Dihydroxyvitamin D3 reduces transcription of the PTH gene. nih.gov
Molecular studies The 1,25-Dihydroxyvitamin D3-VDR complex acts as a transcription factor to modulate PTH gene expression. nih.govpnas.org

Metabolic Regulation Beyond Calcium Homeostasis (e.g., Branched-Chain Amino Acid Catabolism, mTOR Signaling)

Beyond its classical role in mineral metabolism, 1,25-Dihydroxyvitamin D3 exerts significant influence on broader metabolic pathways, including the catabolism of branched-chain amino acids (BCAAs) and the regulation of mTOR signaling.

Research has shown that 1,25-Dihydroxyvitamin D3 can upregulate the expression of genes involved in BCAA catabolism. nih.gov Specifically, in monocytic cells, it has been found to increase the expression of branched-chain amino acid transaminase 1 (BCAT1) and components of the branched-chain ketoacid dehydrogenase (BCKDH) complex. nih.gov BCAT1 is responsible for the initial, reversible step of BCAA breakdown, converting them into branched-chain α-keto acids (BCKAs). The BCKDH complex then catalyzes the irreversible catabolism of these BCKAs. mdpi.comyoutube.com This suggests a role for 1,25-Dihydroxyvitamin D3 in modulating cellular energy metabolism and amino acid homeostasis.

Furthermore, 1,25-Dihydroxyvitamin D3 has been identified as a regulator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central controller of cell growth, proliferation, and metabolism. nih.gov Studies have indicated that 1,25-Dihydroxyvitamin D3 can suppress mTOR signaling in various cell types, including osteoblasts and uterine fibroid cells. uclahealth.orgoup.com This suppression is often mediated by the increased expression of DNA damage-inducible transcript 4 (DDIT4), a known inhibitor of mTOR. nih.govuclahealth.org By inhibiting mTOR, 1,25-Dihydroxyvitamin D3 can influence protein synthesis and cell proliferation. uclahealth.org Conversely, in some contexts, such as in human myeloid cells, 1,25-Dihydroxyvitamin D3 has been shown to induce differentiation via the mTOR signaling pathway. researchgate.netnih.gov

Table 2: Metabolic Regulatory Effects of 1,25-Dihydroxyvitamin D3

Metabolic Pathway Cellular Context Mechanism of Action Reference
Branched-Chain Amino Acid Catabolism Monocytic cells Upregulation of BCAT1 and BCKDH complex components. nih.gov
mTOR Signaling Osteoblasts, Uterine fibroid cells Suppression of mTOR via increased expression of DDIT4. nih.govuclahealth.orgoup.com
mTOR Signaling Human myeloid cells Induction of differentiation. researchgate.netnih.gov

Central Nervous System Research: Effects on Neural Cell Development and Myelination in Animal Models

Emerging research highlights the significant role of 1,25-Dihydroxyvitamin D3 in the central nervous system (CNS), with profound effects on neural cell development and myelination, as demonstrated in various animal models. The vitamin D receptor (VDR) is expressed in brain cells, allowing 1,25-Dihydroxyvitamin D3 to exert direct effects within the CNS. nih.gov

In animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), 1,25-Dihydroxyvitamin D3 has been shown to prevent the development of the disease and halt its progression when administered at the onset of symptoms. pnas.orgjci.org This neuroprotective effect is attributed, in part, to its ability to promote remyelination. nih.gov Studies have demonstrated that 1,25-Dihydroxyvitamin D3 enhances the proliferation of neural stem cells (NSCs) and their differentiation into oligodendrocytes, the cells responsible for producing myelin in the CNS. nih.govresearchgate.net

Furthermore, in a cuprizone-induced model of demyelination, high doses of 1,25-Dihydroxyvitamin D3 were found to promote myelin repair. nih.gov Proteomic analysis of brain tissue from these mice revealed that 1,25-Dihydroxyvitamin D3 treatment led to the differential regulation of numerous proteins, including an increase in calretinin, a calcium-binding protein, suggesting a potential mechanism for its influence on remyelination. nih.gov In addition to its effects on myelination, 1,25-Dihydroxyvitamin D3 has been shown to induce the expression of various neurotrophic factors that are crucial for neuroprotection and immunomodulation. nih.gov

Table 3: Neurological Effects of 1,25-Dihydroxyvitamin D3 in Animal Models

Animal Model Key Findings Reference
Experimental Autoimmune Encephalomyelitis (EAE) Prevents disease development and progression; promotes NSC proliferation and oligodendrocyte differentiation. nih.govpnas.orgjci.org
Cuprizone-induced demyelination Promotes myelin repair; increases expression of calretinin. nih.gov
Alzheimer's Disease models Reduces cerebral amyloid-β accumulation and improves cognition. jneurosci.org

Tissue-Specific Gene Expression Profiles of 1,25-Dihydroxyvitamin D3 (e.g., Colon, Pancreas, Skin)

The genomic actions of 1,25-Dihydroxyvitamin D3 are highly tissue-specific, leading to distinct gene expression profiles in different organs, including the colon, pancreas, and skin. This specificity is crucial for its diverse physiological functions beyond mineral homeostasis.

Colon: In the intestine, 1,25-Dihydroxyvitamin D3 regulates a unique set of genes in a compartment-specific manner. nih.gov While some target genes involved in calcium absorption, such as TRPV6 and S100G, are induced in both the small intestine and the colon, many other regulated transcripts are unique to the colon. nih.govnih.gov This suggests that 1,25-Dihydroxyvitamin D3 has distinct roles in different segments of the intestine. For instance, in the colon, it has been shown to downregulate genes like HIF1A and KLF5, which are involved in cell proliferation, potentially contributing to its protective effects against colon cancer. nih.govmdpi.com The vitamin D receptor is expressed in both the crypt and villus compartments of the intestine, and 1,25-Dihydroxyvitamin D3 can induce target gene expression in both locations. nih.gov

Pancreas: The pancreas is also a target organ for 1,25-Dihydroxyvitamin D3, with research indicating the presence of vitamin D receptors in pancreatic beta-cells. oup.comresearchwithrutgers.com In vitro studies using a rat insulinoma beta-cell line (RIN 1046-38) have shown that 1,25-Dihydroxyvitamin D3 can inhibit insulin (B600854) secretion. oup.comresearchwithrutgers.com Furthermore, it can inhibit the growth of these cells and upregulate the expression of the vitamin D receptor itself. oup.comresearchwithrutgers.com These findings suggest that 1,25-Dihydroxyvitamin D3 may play a role in modulating pancreatic beta-cell function and physiology.

Skin: The skin is not only the site of vitamin D synthesis but also a target tissue for its active metabolite. Receptors for 1,25-Dihydroxyvitamin D3 have been identified in human skin biopsies, in both fresh epidermis and cultured keratinocytes and dermal fibroblasts. nih.gov The vitamin D endocrine system plays a critical role in skin biology, including hair follicle cycling. nih.gov Interestingly, some of the actions of the vitamin D receptor in the skin may be independent of 1,25-Dihydroxyvitamin D3. nih.gov For example, VDR knockout mice exhibit defects in hair follicle cycling, a phenotype not observed in mice lacking the enzyme that produces 1,25-Dihydroxyvitamin D3. nih.gov

Table 4: Tissue-Specific Gene Regulation by 1,25-Dihydroxyvitamin D3

Tissue Key Regulated Genes/Processes Functional Implications Reference
Colon Downregulation of HIF1A and KLF5; Induction of TRPV6 and S100G. Regulation of cell proliferation; Calcium absorption. nih.govnih.gov
Pancreas Inhibition of insulin secretion; Upregulation of VDR. Modulation of beta-cell function. oup.comresearchwithrutgers.com
Skin Regulation of hair follicle cycling. Skin homeostasis and development. nih.gov

Advanced Research Methodologies and Experimental Models in 1,25 Dihydroxyvitamin D3 Studies

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro models are fundamental for elucidating the direct cellular and molecular actions of 1,25-Dihydroxyvitamin D3. These systems offer a controlled environment to study specific cellular processes without the confounding variables present in a whole organism.

Immortalized Cell Lines (e.g., Caco-2, 3T3-L1, HL-60)

Immortalized cell lines are invaluable tools in 1,25-Dihydroxyvitamin D3 research due to their unlimited proliferative capacity and well-characterized phenotypes.

Caco-2 Cells: This human colon adenocarcinoma cell line is extensively used as a model for intestinal epithelial transport. nih.govnih.govoup.com Studies with Caco-2 cells have been instrumental in understanding the role of 1,25-Dihydroxyvitamin D3 in regulating intestinal calcium absorption. For instance, research has shown that 1,25-Dihydroxyvitamin D3 upregulates the expression of the epithelial calcium channel CaT1 mRNA in these cells, with a significant increase observed as early as 4 hours after treatment. nih.govnih.gov This rapid response precedes the induction of other proteins involved in calcium transport, suggesting a primary role for CaT1 in mediating the effects of 1,25-Dihydroxyvitamin D3 on calcium uptake. nih.gov Furthermore, 1,25-Dihydroxyvitamin D3 has been shown to reduce proliferation and enhance the differentiation of Caco-2 cells, as evidenced by increased alkaline phosphatase activity and morphological changes like increased microvillus length and density. oup.com

3T3-L1 Cells: The 3T3-L1 cell line, derived from mouse embryos, is a widely accepted model for studying adipogenesis, the process of fat cell formation. Research using these cells has demonstrated that 1,25-Dihydroxyvitamin D3 inhibits adipocyte differentiation in a dose-dependent manner. physiology.orgnih.gov This inhibition is particularly effective during the early stages of differentiation and is reversible upon removal of the hormone. physiology.orgnih.gov Mechanistically, 1,25-Dihydroxyvitamin D3 blocks the expression of key adipogenic transcription factors such as C/EBPα and PPARγ. physiology.orgnih.govplos.org Interestingly, the vitamin D receptor (VDR) itself is upregulated during the initial phase of adipogenesis, and its overexpression can completely block the differentiation process, highlighting its inhibitory role. nih.gov

HL-60 Cells: The human promyelocytic leukemia cell line, HL-60, serves as a model for studying myeloid differentiation. 1,25-Dihydroxyvitamin D3 induces the differentiation of these cells towards the monocytic lineage. nih.govpnas.orgnih.gov This is characterized by the acquisition of monocytic markers and functional changes. nih.govpnas.org Studies have shown that this differentiation process is associated with an accumulation of cells in the G1/G0 phase of the cell cycle, indicating a restoration of the normal link between growth and differentiation. nih.gov Furthermore, treatment with 1,25-Dihydroxyvitamin D3 leads to significant increases in the levels of protein kinase C (PKC) isozymes, particularly PKC-alpha and PKC-beta, suggesting their involvement in the signaling pathways that mediate differentiation. aacrjournals.org

Table 1: Summary of 1,25-Dihydroxyvitamin D3 Effects in Immortalized Cell Lines

Cell LineOriginResearch FocusKey Findings with 1,25-Dihydroxyvitamin D3
Caco-2 Human Colon AdenocarcinomaIntestinal Calcium Transport, Cell DifferentiationUpregulates CaT1 mRNA expression. nih.govnih.gov Reduces proliferation and enhances enterocytic differentiation. oup.com
3T3-L1 Mouse Embryo FibroblastAdipogenesisInhibits adipocyte differentiation by blocking C/EBPα and PPARγ expression. physiology.orgnih.govplos.org
HL-60 Human Promyelocytic LeukemiaMyeloid DifferentiationInduces differentiation towards monocytes. nih.govpnas.orgnih.gov Causes cell cycle arrest in G1/G0. nih.gov Increases PKC protein levels. aacrjournals.org

Primary Cell Isolates (e.g., Immune Cells, Neural Stem Cells, Osteoblasts)

Primary cells, isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines, as they retain many of the characteristics of their tissue of origin.

Immune Cells: The vitamin D receptor (VDR) is expressed in various immune cells, including monocytes, macrophages, dendritic cells (DCs), and T cells. plos.org In vitro studies using primary immune cells have revealed that 1,25-Dihydroxyvitamin D3 has potent immunomodulatory effects. It can inhibit T cell proliferation and the production of pro-inflammatory cytokines like IL-2 and IFN-γ. plos.org Furthermore, it can suppress the differentiation of pro-inflammatory T helper 17 (TH17) cells and promote the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. plos.org

Neural Stem Cells (NSCs): Research on primary neural stem cells has shown that they express the VDR, and its expression can be upregulated by 1,25-Dihydroxyvitamin D3. nih.govnih.gov This vitamin has been found to enhance the proliferation of NSCs and promote their differentiation into neurons and oligodendrocytes, the myelin-producing cells of the central nervous system. nih.govnih.govmdpi.com This suggests a direct role for 1,25-Dihydroxyvitamin D3 in neuroprotection and remyelination. nih.govnih.gov

Osteoblasts: Primary human osteoblasts, the cells responsible for bone formation, are a key target for 1,25-Dihydroxyvitamin D3. Studies using these cells have demonstrated that 1,25-Dihydroxyvitamin D3 can reduce their proliferation while enhancing their differentiation, as indicated by increased expression of markers like alkaline phosphatase, osteocalcin (B1147995), and osteopontin. nih.govplos.orgmdpi.com This highlights the direct role of 1,25-Dihydroxyvitamin D3 in regulating bone metabolism. frontiersin.org

In Vivo Animal Models for Systemic and Tissue-Specific Studies

Animal models are indispensable for studying the systemic effects of 1,25-Dihydroxyvitamin D3 and its role in various physiological and pathological processes in a whole-organism context.

Genetically Modified Models (e.g., VDR Knockout Mice)

Genetically modified animal models, particularly those with targeted gene deletions, have provided profound insights into the function of the VDR and, by extension, the actions of 1,25-Dihydroxyvitamin D3.

VDR Knockout Mice: Mice lacking a functional vitamin D receptor (VDR knockout or VDRKO mice) have been instrumental in defining the physiological roles of VDR-mediated signaling. nih.govoup.com These mice exhibit a phenotype that includes growth retardation, hypocalcemia, hypophosphatemia, and the development of rickets after weaning. plos.org A key finding from studies with VDRKO mice is that a high calcium "rescue" diet can normalize serum calcium and phosphate (B84403) levels and prevent the skeletal abnormalities, demonstrating the critical role of VDR in intestinal calcium absorption. nih.govplos.orgnih.gov However, these mice still develop alopecia, indicating a VDR function in hair follicle cycling that is independent of its ligand, 1,25-Dihydroxyvitamin D3. nih.govoup.com VDRKO mice are also more susceptible to experimentally induced autoimmune diseases and certain types of cancer, underscoring the broader protective roles of VDR signaling. oup.com

Table 2: Phenotypic Characteristics of VDR Knockout Mice

PhenotypeObservation in VDRKO MiceImplication for VDR Function
Skeletal Rickets, osteomalacia, growth retardation. plos.orgEssential for mineral and bone homeostasis. nih.gov
Mineral Hypocalcemia, hypophosphatemia. plos.orgCrucial for intestinal calcium and phosphate absorption. nih.govnih.gov
Cutaneous Alopecia (hair loss). nih.govoup.comLigand-independent role in hair follicle cycling. nih.govoup.com
Immune Increased susceptibility to induced autoimmune diseases. oup.comImportant for immune system regulation.
Metabolic Altered glucose homeostasis and body composition. plos.orgplos.orgInvolved in energy metabolism.

Disease-Specific Animal Models (e.g., Experimental Autoimmune Encephalomyelitis)

Disease-specific animal models are used to investigate the therapeutic potential of 1,25-Dihydroxyvitamin D3 in various pathological conditions.

Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for human multiple sclerosis (MS). nih.govnih.govpnas.org Studies in EAE models have consistently demonstrated the potent immunosuppressive effects of 1,25-Dihydroxyvitamin D3. Administration of 1,25-Dihydroxyvitamin D3 can prevent the development of EAE and can also halt the progression of the disease when given after the onset of symptoms. nih.govnih.govpnas.org Mechanistically, 1,25-Dihydroxyvitamin D3 has been shown to inhibit the differentiation and migration of pathogenic TH17 cells into the central nervous system, a key step in the development of EAE. plos.org It achieves this, in part, by suppressing the expression of the chemokine receptor CCR6 on these cells. plos.org Furthermore, 1,25-Dihydroxyvitamin D3 treatment in EAE models is associated with reduced expression of inflammatory cytokines and certain Toll-like receptors (TLRs) in the spinal cord. plos.org

Molecular Biology Techniques

A variety of molecular biology techniques are employed to dissect the mechanisms of action of 1,25-Dihydroxyvitamin D3 at the genetic and molecular level. The application of these techniques has been crucial in understanding how 1,25-Dihydroxyvitamin D3 regulates gene expression. cambridge.org

Key techniques include:

Polymerase Chain Reaction (PCR) and Quantitative Real-Time PCR (qPCR): Used to measure the expression levels of specific messenger RNAs (mRNAs) in response to 1,25-Dihydroxyvitamin D3 treatment. For example, qPCR has been used to show the upregulation of CaT1 mRNA in Caco-2 cells and the downregulation of adipogenic gene expression in 3T3-L1 cells. nih.govplos.org

Western Blotting: Allows for the detection and quantification of specific proteins, such as the VDR or protein kinase C isozymes, to assess how their levels change following treatment with 1,25-Dihydroxyvitamin D3. aacrjournals.orgphysiology.org

Chromatin Immunoprecipitation (ChIP): This technique is used to identify the specific DNA sequences to which the VDR binds in the genome, providing direct evidence of gene regulation. nih.gov

DNA Microarrays and RNA-Sequencing (RNA-Seq): These high-throughput technologies allow for the analysis of genome-wide changes in gene expression in response to 1,25-Dihydroxyvitamin D3, providing a comprehensive view of the genes and pathways it regulates. nih.goviiarjournals.orgbohrium.com

Gene Silencing (e.g., siRNA): Small interfering RNAs (siRNAs) are used to knock down the expression of specific genes, such as the VDR, to confirm their role in mediating the effects of 1,25-Dihydroxyvitamin D3. nih.govkoreascience.kr

Reporter Gene Assays: These assays are used to study the activity of specific gene promoters in response to 1,25-Dihydroxyvitamin D3, helping to pinpoint the regulatory elements in a gene that are responsive to the hormone. plos.org

These molecular tools have been instrumental in identifying numerous genes that are directly or indirectly regulated by 1,25-Dihydroxyvitamin D3, including those involved in calcium homeostasis, cell differentiation, and immune function. nih.gov

Structural Biology Approaches for VDR-Ligand Complexes

Visualizing the three-dimensional structure of the VDR in complex with its ligand, 1,25-Dihydroxyvitamin D3, is essential for understanding the molecular basis of its function. Structural biology techniques provide atomic-level details of this interaction. mdpi.comuef.fi

X-ray crystallography is the primary method used to determine the high-resolution three-dimensional structure of proteins and their complexes. This technique involves crystallizing the protein of interest—in this case, the ligand-binding domain (LBD) of the VDR bound to 1,25-Dihydroxyvitamin D3—and then bombarding the crystal with X-rays. The way the X-rays are diffracted by the crystal allows scientists to calculate the electron density and thus determine the precise position of every atom in the molecule.

The crystal structure of the human VDR LBD in complex with 1,25-Dihydroxyvitamin D3 was a landmark achievement, revealing how the ligand fits snugly into a hydrophobic pocket within the receptor. uef.finih.gov The structure shows that the VDR LBD is composed of 13 alpha-helices and that upon ligand binding, it adopts a specific conformation that is crucial for its interaction with co-activator proteins. uef.fi Detailed analysis of the structure highlights the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand in the binding pocket. uef.firesearchgate.net This structural information is invaluable for understanding how different synthetic analogs of vitamin D bind to the receptor and exert their specific biological effects. nih.govresearchgate.net For example, a 2024 study reported the crystal structure of the VDR in complex with a D-Bishomo-1a,25-dihydroxyvitamin D3 analog at a resolution of 2.73 Å. rcsb.org

Table 3: Details of a Representative VDR-Ligand Crystal Structure

PDB ID Complex Resolution (Å) Method Key Finding Reference
1DB1 Human VDR Ligand-Binding Domain with 1,25(OH)2D3 1.8 X-RAY DIFFRACTION nih.gov
8PZB Zebrafish/Human VDR with D-Bishomo-1a,25-dihydroxyvitamin D3 Analog 2.73 X-RAY DIFFRACTION rcsb.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying protein structure and dynamics, but it is performed on molecules in solution rather than in a crystalline state. This provides complementary information to X-ray crystallography, particularly regarding the flexibility and conformational changes of the protein.

While obtaining a full structure of the large VDR-ligand complex by NMR is challenging, the technique has been successfully used to probe specific aspects of the interaction. For instance, 19F NMR spectroscopy was used to study the interaction between fluorinated derivatives of vitamin D and the VDR. nih.gov This study revealed that the A-ring of a fluorinated analog adopts a specific conformation when bound to the VDR in solution. nih.gov Proton NMR has also been used to show that the VDR's DNA-binding domain possesses elements of secondary structure in the presence of zinc and that it specifically interacts with VDRE DNA. acs.org NMR provides valuable insights into the dynamic nature of the VDR and its interactions, which is crucial for a complete understanding of its function.

Cryo-Electron Microscopy

Cryo-electron microscopy (cryo-EM) has become a pivotal technique for understanding the structural biology of 1,25-dihydroxyvitamin D3's molecular interactions at near-atomic detail. mdpi.comnih.gov This methodology has been essential in visualizing the three-dimensional architecture of the vitamin D receptor (VDR) as it forms complexes with its binding partners. mdpi.comnih.gov

A significant application of cryo-EM has been the structural determination of the complete, liganded human retinoid X receptor (RXR) and VDR heterodimer complex bound to its DNA response element. researchgate.netembopress.orgembopress.org These studies provide critical insights into the conformational shifts that happen when 1,25-dihydroxyvitamin D3 binds to the VDR, leading to heterodimerization with RXR. mdpi.comnih.gov This process is a prerequisite for recruiting co-regulatory proteins that initiate gene transcription. researchgate.netiiarjournals.org

Cryo-EM maps of the approximately 100-kDa VDR-RXR complex have enabled the precise positioning of the individual ligand-binding domains (LBDs) and DNA-binding domains (DBDs). embopress.orgembopress.org The resulting structures show that the LBDs are arranged asymmetrically and perpendicular to the DNA, near the 5'-end of the response element. embopress.orgembopress.org Furthermore, cryo-EM has visualized the hinge regions of both receptors, which stabilize the complex in a specific, open conformation that allows for the binding of co-regulators. embopress.org This detailed structural information is crucial for comprehending the specific roles of each receptor within the heterodimer and the allosteric communications between them. mdpi.comembopress.org

Structural Mass Spectrometry

Structural mass spectrometry methods, including hydrogen-deuterium exchange mass spectrometry (HDX-MS) and native mass spectrometry, offer dynamic structural insights into the VDR and its complexes. mdpi.comnih.gov These techniques are complementary to high-resolution methods like cryo-EM, providing information about protein dynamics and complex assembly in solution. mdpi.comresearchgate.net

HDX-MS is used to probe the conformational dynamics of the VDR upon binding 1,25-dihydroxyvitamin D3. uef.finih.gov This technique measures the exchange rate of amide hydrogens on the protein backbone with deuterium (B1214612) from the solvent. Regions that become more protected from exchange upon ligand binding are identified as sites of conformational change or interaction. uef.fi Studies have shown that binding of 1,25-dihydroxyvitamin D3 to the VDR-RXR complex leads to significant protection from hydrogen exchange, particularly stabilizing the VDR's activation function-2 (AF-2) helix (H12), which is critical for coactivator recruitment. nih.govnih.gov Interestingly, HDX-MS has also revealed allosteric effects, where ligand binding to the LBD induces conformational changes in the distant DBD, indicating a dynamic communication network across the receptor complex. nih.govresearchgate.net

Native electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the formation and stoichiometry of the VDR-RXR complex in the presence of their respective ligands, 1,25-dihydroxyvitamin D3 and 9-cis-retinoic acid. researchgate.net These methods, combined with techniques like crosslinking mass spectrometry (XL-MS), help to map the interaction surfaces between the receptors and other binding partners, such as the Mediator coactivator complex subunit MED1. mdpi.comresearchgate.netoup.com

Analytical Methodologies for 1,25-Dihydroxyvitamin D3 and Metabolites in Research Samples

The accurate quantification of 1,25-dihydroxyvitamin D3 and its metabolites in biological samples is a significant analytical challenge due to their extremely low circulating concentrations (pg/mL range). nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity compared to other methods like immunoassays. nih.govamegroups.orgwaters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development

The development of LC-MS/MS methods is a multi-step process that requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. amegroups.orgamegroups.org A typical workflow involves protein precipitation from the sample (e.g., serum or plasma), followed by analyte extraction using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). amegroups.orgwaters.com To enhance detection, a derivatization step is often included before analysis. amegroups.orgamegroups.org

Chromatographic separation is crucial for resolving 1,25-dihydroxyvitamin D3 from other vitamin D metabolites and interfering compounds, including isomers and isobars. researchgate.netmdpi.com Various columns, such as C18 and pentafluorophenyl (PFP) phases, are used to achieve the necessary separation. nih.govacs.org The mass spectrometer, often a triple quadrupole instrument, is operated in selected reaction monitoring (SRM) mode to provide high selectivity and sensitivity for quantification. thermofisher.com The use of stable isotope-labeled internal standards is essential to correct for matrix effects and variations during sample processing, ensuring accurate and precise results. amegroups.orgmdpi.com

Derivatization Strategies for Enhanced Sensitivity

Due to the low concentrations of 1,25-dihydroxyvitamin D3 and its poor ionization efficiency, chemical derivatization is a critical step in most sensitive LC-MS/MS methods. amegroups.orgmdpi.com Derivatization improves the ionization efficiency of the analyte, leading to a significant enhancement in signal intensity, often by 100 to 200 times. amegroups.org

The most common derivatization agents are Cookson-type reagents, which are dienophiles that react with the cis-diene moiety of vitamin D compounds through a Diels-Alder reaction. amegroups.orgmdpi.com This reaction forms a stable adduct that ionizes much more efficiently. amegroups.org

Table 1: Common Derivatization Reagents for 1,25-Dihydroxyvitamin D3 Analysis

Reagent NameAbbreviationKey AdvantageReference
4-phenyl-1,2,4-triazoline-3,5-dionePTADWidely used, forms stable adducts, increases ionization efficiency. amegroups.orgnih.govsigmaaldrich.com
Amplifex® DieneAmplifexContains a permanently charged group, providing very high sensitivity and selectivity. nih.govnih.govnih.gov
2-NitrosopyridinePyrNOCan improve MRM signal intensity compared to PTAD and aids in separating epimers. amegroups.orgnih.gov
4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dioneDMEQ-TADA Cookson-type reagent used to enhance signal. amegroups.orgnih.govresearchgate.net
2-fluoro-1-methylpyridinium-p-toluenesulfonateFMP-TSTargets hydroxyl groups, offers a quick reaction time, and helps separate isomers. nih.govnih.gov

Recent studies have systematically compared these reagents, finding that Amplifex often provides the best sensitivity for profiling multiple metabolites, while others like FMP-TS or PTAD (sometimes combined with a second derivatization step like acetylation) show excellent performance for specific analytes. acs.orgnih.gov

Validation Parameters (Linearity, Recovery, Precision)

For an LC-MS/MS method to be considered reliable for research, it must undergo rigorous validation. This process assesses several key performance characteristics as per established guidelines. waters.comchromatographyonline.com

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a defined range. This is typically evaluated by creating a calibration curve with multiple standards. Excellent linearity is indicated by a coefficient of determination (r²) value greater than 0.99. waters.commdpi.comresearchgate.net

Recovery: This parameter measures the efficiency of the extraction process. It is determined by comparing the amount of analyte measured in a sample that has undergone the full preparation procedure to a sample where the analyte is added post-extraction. Acceptable recovery values typically range from 75% to 95%. mdpi.com One study reported recoveries between 95% and 111%. nih.gov

Precision: Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). Precision is evaluated within a single day (intra-day) and across multiple days (inter-day). For bioanalytical methods, a %CV of less than 15% is generally considered acceptable. waters.commdpi.comnih.gov

Table 2: Example Validation Parameters for LC-MS/MS Assays of 1,25-Dihydroxyvitamin D3

ParameterTypical Acceptance CriteriaReported ValuesReference
Linearity (r²)> 0.99>0.99 to 0.9998 waters.comnih.govresearchgate.net
Recovery (%)Typically 80-120%75-95% or 95-111% mdpi.comnih.gov
Precision (%CV)< 15%<15% or <16% waters.commdpi.com

Compound Reference Table

Genetic and Epigenetic Influences on 1,25 Dihydroxyvitamin D3 Signaling

VDR Gene Regulation and Autoregulation

The expression of the Vitamin D Receptor (VDR) is, in itself, a critical control point in the 1,25-dihydroxyvitamin D3 signaling pathway. The VDR gene is subject to regulation by various hormones, and notably, it is autoregulated by its own ligand, 1,25-dihydroxyvitamin D3. nih.govpnas.org This autoregulation serves as a feed-forward mechanism to amplify the cellular response to vitamin D.

The mechanism of VDR autoregulation by 1,25-dihydroxyvitamin D3 is a direct transcriptional event. nih.govoup.com Upon binding 1,25-dihydroxyvitamin D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). oup.commdpi.com This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located within the VDR gene itself. nih.govoup.com

Interestingly, these regulatory VDREs are not typically found in the immediate promoter region of the VDR gene. pnas.org Instead, research has identified functional VDREs within intronic regions, significantly downstream of the transcriptional start site (TSS). nih.govnih.govoup.com In the mouse VDR gene, for example, enhancer regions containing VDR binding sites have been located in introns approximately 20 and 30 kb downstream of the TSS. nih.gov Similarly, a highly conserved regulatory region has been identified within the human VDR gene. nih.govoup.com

The binding of the VDR/RXR heterodimer to these intronic enhancers is a rapid process that initiates a cascade of events leading to increased VDR gene expression. oup.com This includes the recruitment of co-activator proteins and RNA polymerase II to the site, facilitating the transcription of VDR mRNA. nih.govoup.com This upregulation of VDR levels sensitizes the cell to 1,25-dihydroxyvitamin D3, thereby modulating the expression of a wider network of target genes. nih.gov This autoregulatory loop is not ubiquitous and can be tissue-specific, with varying levels of induction observed in different cell types, such as bone cells, kidney, and intestine. oup.comnih.govjci.org For instance, in the kidney, 1,25-dihydroxyvitamin D3 stimulates a significant increase in VDR mRNA levels, an effect that is dependent on sufficient dietary calcium. oup.com

VDR Polymorphisms and their Functional Implications in Research Models

Genetic variations within the VDR gene, known as polymorphisms, can influence the function of the VDR protein and, consequently, the cellular response to 1,25-dihydroxyvitamin D3. researchgate.net Several common single nucleotide polymorphisms (SNPs) in the VDR gene have been extensively studied in research models. These polymorphisms are often used as genetic markers to investigate the association between vitamin D signaling and various physiological and pathological states. mdpi.comresearchgate.net

While some polymorphisms are located in non-coding regions and may affect mRNA stability or splicing, others are found in coding regions and can alter the amino acid sequence of the VDR protein. researchgate.netnih.govamegroups.org The functional implications of these polymorphisms are an active area of research, with studies often yielding variable results depending on the population and the specific outcome being investigated. researchgate.netnih.gov

Below is a table summarizing some of the most commonly studied VDR polymorphisms and their potential functional implications as described in research models.

PolymorphismdbSNP IDLocationAllelic VariationPotential Functional Implication in Research Models
FokI rs2228570 / rs10735810Exon 2C > TThe 'T' allele (designated 'f') results in a longer VDR protein (427 amino acids) due to a start codon further upstream. The 'C' allele (designated 'F') produces a shorter, more active protein (424 amino acids). nih.govnih.govnih.gov
BsmI rs1544410Intron 8G > ALocated in the 3' untranslated region (UTR), this polymorphism does not alter the VDR protein sequence but may influence mRNA stability. researchgate.netnih.govmdpi.com Associations with various conditions have been studied, but the direct functional effect is not fully elucidated. researchgate.net
TaqI rs731236Exon 9T > CThis is a silent polymorphism that does not change the amino acid sequence. It is located in the 3' UTR and is often in linkage disequilibrium with the BsmI polymorphism. It may affect mRNA stability. researchgate.netnih.gov
ApaI rs7975232Intron 8G > TAlso located in the 3' UTR, this polymorphism does not alter the VDR protein. It may influence mRNA stability and/or transcription. researchgate.netnih.govamegroups.org

It is important to note that because the BsmI, TaqI, and ApaI polymorphisms are non-functional in terms of altering the protein sequence, their observed associations with certain phenotypes are often thought to be due to linkage disequilibrium with other, truly functional polymorphisms within the VDR gene. researchgate.net

Research on Synthetic Analogs and Modulators of 1,25 Dihydroxyvitamin D3 Activity

Design Principles for VDR Affinity and Selectivity

The biological actions of 1,25-Dihydroxyvitamin D3 are primarily mediated through its binding to the vitamin D receptor (VDR), a nuclear transcription factor. mdpi.commdpi.commdpi.com The design of synthetic analogs with specific biological profiles hinges on understanding and manipulating the interactions between the analog and the VDR.

Key design principles focus on modifying the structure of 1,25-Dihydroxyvitamin D3 to alter its binding affinity and conformational effects on the VDR. The VDR is known to have a ligand-binding pocket (LBP) that can accommodate ligands of different shapes, leading to distinct biological responses. oup.com It is hypothesized that the VDR possesses two overlapping ligand-binding sites: a genomic pocket (VDR-GP) and an alternative pocket (VDR-AP), which mediate genomic and rapid, non-genomic responses, respectively. oup.com

Structural modifications to achieve selectivity include:

A-Ring Modifications: The 1α- and 3β-hydroxyl groups are crucial for VDR binding and activity. acs.org Modifications at the C-2 position, such as the introduction of hydroxypropoxy groups, have been shown to create analogs with reduced calcemic effects while maintaining or even enhancing other activities. nih.gov For instance, 2α-(3′-hydroxypropoxy)-19-nor-1,25(OH)₂D₃ exhibits reduced potency in bone and intestine. nih.gov

Side-Chain Modifications: The flexibility of the side chain is a critical determinant of VDR binding and subsequent biological activity. Introducing modifications like a 16-ene unsaturation can reduce the flexibility of the side chain, enhancing VDR affinity. mdpi.com Altering the stereochemistry at C-20 (20-epi analogs) can dramatically increase transcriptional activity, sometimes by orders of magnitude, by inducing a VDR conformation that favors dimerization with the retinoid X receptor (RXR). researchgate.net

C/D-Ring and Triene System Modifications: Removal of the C-19 methylene (B1212753) group to create 19-nor analogs is a common strategy to reduce calcemic activity. nih.govmdpi.com For example, 19-nor-1,25(OH)₂D₂ (Paricalcitol) has a similar VDR affinity to the natural hormone but with lower calcemic effects. nih.gov

The goal of these modifications is to create analogs that bind to the VDR in a way that selectively activates specific downstream signaling pathways, leading to a desired biological outcome with minimal side effects.

Structure-Function Relationship Studies of 1,25-Dihydroxyvitamin D3 Analogsresearchgate.net

The relationship between the chemical structure of vitamin D analogs and their biological function is a central area of research. These studies aim to elucidate how specific structural changes influence VDR binding, co-activator/co-repressor interactions, and ultimately, the cellular response.

A key finding is that VDR binding affinity does not always correlate directly with the magnitude of a specific biological effect. iiarjournals.org Some analogs with lower VDR affinity exhibit more potent anti-proliferative or differentiation-inducing properties than 1,25-Dihydroxyvitamin D3 itself. iiarjournals.org This discrepancy can be explained by the differential ability of various VDR-ligand complexes to recruit co-regulatory proteins, which are essential for modulating gene transcription. nih.gov

For example, studies comparing the 6-s-cis and 6-s-trans conformations of 1,25-Dihydroxyvitamin D3 have provided significant insights. Analogs locked in the 6-s-cis conformation are potent agonists for rapid, non-genomic responses but bind poorly to the nuclear VDR and are less effective at initiating genomic responses. oup.combohrium.com Conversely, 6-s-trans locked analogs are largely inactive in both pathways. bohrium.com This suggests that different receptor conformations, and therefore different signaling pathways, are activated by distinct ligand shapes. oup.com

The introduction of a methyl group at the 2α position has been shown to create superagonistic analogs. These analogs fill a small cavity in the VDR ligand-binding pocket, leading to additional van der Waals interactions and enhanced transcriptional activity. nih.gov

AnalogStructural ModificationVDR Binding Affinity (Relative to 1,25(OH)₂D₃)Key Functional CharacteristicReference
20-epi analogsInverted stereochemistry at C-20Variable, can be similar to or lower than 1,25(OH)₂D₃100-10,000 times more potent transcriptionally researchgate.net
19-nor-1,25(OH)₂D₂ (Paricalcitol)Removal of C-19 methylene group, D₂ side chainSimilarReduced calcemic activity nih.gov
2α-(3'-hydroxypropoxy)-19-nor-1,25(OH)₂D₃2α-hydroxypropoxy group and 19-nor modificationReducedReduced potency in bone and intestine nih.gov
6-s-cis locked analogsConformationally locked in 6-s-cis formPoor (nuclear VDR)Potent agonists of rapid, non-genomic responses oup.combohrium.com
2α-Methyl-substituted analogsMethyl group at 2α positionEnhancedSuperagonistic transcriptional activity nih.gov

Development of Analogs with Altered Biological Profiles in Experimental Systems (e.g., Reduced Calcemia for Specific Research Applications)

A primary goal in the development of 1,25-Dihydroxyvitamin D3 analogs is to create compounds with a favorable therapeutic index, meaning they retain or enhance desired effects (like anti-cancer activity) while minimizing undesirable side effects, particularly hypercalcemia. frontiersin.orgnih.govnih.govmdpi.com Numerous analogs with reduced calcemic potential have been successfully synthesized and evaluated in experimental systems.

Strategies to reduce calcemic activity include:

Modifications to the Side Chain: Introducing an oxygen atom into the side chain, as in 22-oxa analogs like Maxacalcitol, can significantly reduce calcemic effects. researchgate.net

C-19 Deletion (19-nor analogs): The removal of the C-19 methylene group is a well-established method for creating analogs with low calcemic activity. nih.govmdpi.com Paricalcitol is a clinically used 19-nor analog. frontiersin.org

Hybrid Analogs: Combining multiple modifications, such as replacing the 1α-hydroxyl group with a 1α-CHF₂ group and incorporating a potentiating side chain, has yielded highly potent, transcriptionally active analogs with low calcemic profiles in vivo. acs.org

23-Oxa Ether Analogs: Some 23-oxa ether analogs that lack the typical side-chain hydroxyl group have been shown to be more antiproliferative and less calcemic than the natural hormone. aacrjournals.org

These low-calcemic analogs are invaluable tools for research, allowing scientists to study the non-calcemic actions of vitamin D signaling in various disease models without the confounding effects of hypercalcemia. For example, the analog QW-1624F2-2 is approximately 100 times less calcemic than 1,25-Dihydroxyvitamin D3 and has been studied for its potential in cancer therapy. nih.gov Similarly, analogs like Ro 25-9022 have shown efficacy in inhibiting tumor growth and metastasis in animal models of colon cancer.

AnalogKey Structural FeatureBiological ProfileReference
Maxacalcitol (22-oxacalcitriol)Oxygen atom in side chain (22-oxa)Potent differentiation-inducing activity with reduced calcemic effects researchgate.net
Paricalcitol19-nor analog, D₂ side chainUsed for secondary hyperparathyroidism with reduced hypercalcemic risk frontiersin.orgnih.gov
QW-1624F2-2Synthetic analog~100 times less calcemic than 1,25(OH)₂D₃, studied for anti-cancer properties nih.gov
Ro 25-902216,23E-diene-26,27-hexafluoro-19-norInhibited tumor incidence and metastasis in a colon cancer model
1,25cD₃o-carborane moiety replaces 25-OH groupAs effective as 1,25(OH)₂D₃ in inhibiting cancer cell growth without adverse calcemic effects nih.govacs.org

Future Directions in 1,25 Dihydroxyvitamin D3 Academic Research

Elucidation of Novel VDR-Independent Mechanisms

While the majority of 1,25-dihydroxyvitamin D3's biological effects are mediated through the nuclear vitamin D receptor (VDR), a growing body of evidence suggests the existence of VDR-independent pathways. researchgate.netresearchgate.net Future research will be critical in identifying and characterizing these alternative mechanisms. Studies have already hinted at VDR-independent effects in processes like nitric oxide production in osteoblasts under mechanical stimulation. researchgate.net The development of genetically modified animal models, such as those deficient in the VDR gene, will be instrumental in dissecting these non-canonical pathways. researchgate.netnoaa.gov Furthermore, investigating the potential interactions of 1,25-dihydroxyvitamin D3 with other cellular receptors and signaling molecules will be a key focus. The use of specific analogs, such as 1β,25-(OH)2D3, which can block non-genomic responses, may help to further distinguish between VDR-dependent and independent actions. medicaljournals.se Unraveling these novel mechanisms will not only enhance our fundamental understanding of vitamin D biology but could also open up new avenues for therapeutic interventions that bypass the traditional VDR pathway.

Deeper Understanding of Non-Genomic Signaling Complexity

Beyond the classical genomic actions that involve the regulation of gene transcription, 1,25-dihydroxyvitamin D3 initiates rapid, non-genomic signaling events at the cell membrane. medicaljournals.senih.govwikipathways.org These actions involve the activation of a variety of intracellular signaling cascades, including those mediated by phospholipase C, phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). nih.govnih.gov Future research will aim to unravel the intricate complexity of these non-genomic pathways. A key area of investigation will be the role of the membrane-associated VDR (mVDR) and other potential membrane receptors in initiating these rapid responses. nih.gov

Furthermore, the cross-talk between these non-genomic pathways and the classical genomic signaling cascade requires deeper exploration. For instance, the activation of kinases like ERK1/ERK2 by 1,25-dihydroxyvitamin D3 has been shown to influence its genomic functions. nih.gov Understanding how these rapid signals are integrated with the slower, transcription-based responses will provide a more holistic view of 1,25-dihydroxyvitamin D3 action. Advanced techniques will be necessary to dissect the protein-protein interactions and signaling complexes formed at the membrane and within the cytoplasm following 1,25-dihydroxyvitamin D3 stimulation. nih.govnih.gov

High-Throughput Screening for Novel Modulators of VDR Activity

The discovery of novel compounds that can modulate the activity of the vitamin D receptor (VDR) holds significant therapeutic promise. High-throughput screening (HTS) methodologies are powerful tools for identifying such modulators from large chemical libraries. nih.govmdpi.comresearchgate.net Future research will increasingly leverage HTS to discover both new agonists and antagonists of the VDR. These screening efforts are not limited to secosteroids and can identify non-secosteroidal compounds with VDR-modulating activity, such as LY2109866. nih.gov

Various HTS assay formats can be employed, including target-based assays that directly measure the interaction of compounds with purified VDR protein and cell-based reporter gene assays that assess the transcriptional activity of the VDR. mdpi.comresearchgate.net The development of more sophisticated and robust assay systems will be crucial for identifying compounds with specific desired profiles, such as tissue-selective VDR modulators that could minimize off-target effects. nih.gov The identified "hits" from these screens will serve as lead compounds for the development of new therapeutics for a wide range of conditions, including cancer, autoimmune diseases, and metabolic disorders. nih.govmdpi.com

Integration of Omics Data for Comprehensive Pathway Mapping

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to map the comprehensive biological pathways influenced by 1,25-dihydroxyvitamin D3. nih.govnih.govmdpi.com Future research will focus on the integration of these multi-omics datasets to construct detailed and dynamic models of 1,25-dihydroxyvitamin D3 signaling networks. By combining data from different omics levels, researchers can move beyond the identification of individual regulated genes or proteins to understand the functional interplay between different molecular layers. nih.govmdpi.com

For example, integrating transcriptomic data (identifying genes whose expression is altered by 1,25-dihydroxyvitamin D3) with ChIP-seq data (identifying VDR binding sites on the genome) can reveal direct versus indirect target genes. frontiersin.org Furthermore, combining these genomic-level data with proteomic and metabolomic analyses can elucidate the downstream functional consequences of these gene expression changes. nih.gov Bioinformatic workflows and pathway analysis tools like PathVisio and WikiPathways are essential for interpreting these large and complex datasets. nih.govresearchgate.netresearchgate.net This integrated omics approach will be instrumental in identifying novel regulatory nodes and pathways, providing a more holistic understanding of the pleiotropic effects of 1,25-dihydroxyvitamin D3 and potentially uncovering new therapeutic targets. nih.gov

Advanced Animal Model Development for Specific Mechanistic Inquiries

Genetically modified animal models have been and will continue to be indispensable tools for dissecting the in vivo mechanisms of 1,25-dihydroxyvitamin D3 action. researchgate.netwiley.com Future research will see the development of more sophisticated and specific animal models to address nuanced questions about its physiological roles. This includes the creation of tissue-specific knockout or knock-in models to investigate the cell-type-specific functions of the VDR. For example, intestine-specific VDR deletion has been crucial in understanding its role in intestinal calcium absorption. wiley.com

Beyond simple gene knockouts, the generation of models with specific mutations in the VDR, such as the Vdr (R270L) rat model, allows for the study of ligand-independent VDR functions and the direct actions of other vitamin D metabolites. researchgate.netnoaa.gov These advanced models are critical for differentiating the systemic versus local (intracrine) effects of 1,25-dihydroxyvitamin D3 synthesis and signaling. wiley.com Furthermore, these models are essential for preclinical testing of novel VDR modulators and for validating findings from in vitro and omics studies in a whole-organism context. mdpi.comwjgnet.comnih.gov The continued development and refinement of these animal models will be paramount for translating basic research findings into clinical applications.

Q & A

Q. What are the primary physiological roles of 1,25-dihydroxyvitamin D₃, and how are its target cells identified experimentally?

1,25-Dihydroxyvitamin D₃ regulates calcium-phosphate homeostasis, immune modulation, and cellular differentiation. Target cells are identified via radiolabeled tracer studies (e.g., tritium-labeled 1,25(OH)₂D₃ in rats), which localize nuclear receptors in intestinal epithelium, kidney distal tubules, epidermis, and endocrine tissues like the pituitary and parathyroid . Immunohistochemistry and receptor-binding assays further validate tissue-specific receptor distribution .

Q. How is 1,25-dihydroxyvitamin D₃ synthesized and metabolized in vivo?

Vitamin D₃ is photoconverted from 7-dehydrocholesterol in the skin via UVB exposure. Hepatic 25-hydroxylation produces 25(OH)D₃, which is renal 1α-hydroxylated to active 1,25(OH)₂D₃. Feedback inhibition occurs via 1,25(OH)₂D₃ downregulating hepatic 25-hydroxylase activity, demonstrated in human studies where co-administration of 1,25(OH)₂D₃ blocked 25(OH)D₃ elevation after vitamin D supplementation .

Q. What methodologies are used to measure serum 1,25-dihydroxyvitamin D₃ levels, and what are their limitations?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) and competitive immunoassays with immunopurification are standard. Challenges include low physiological concentrations (pmol/L) and short half-life (4–15 hours), necessitating rapid sample freezing and avoidance of lipophilic interference .

Advanced Research Questions

Q. How does 1,25-dihydroxyvitamin D₃ regulate its own receptor (VDR) expression, and what are the implications for experimental design?

In vitamin D-deficient rats, 1,25(OH)₂D₃ induces a 10-fold increase in intestinal VDR mRNA within 6–12 hours via transcriptional upregulation, returning to baseline by 24 hours. Total receptor protein doubles at 12 hours, but unoccupied receptor levels remain stable, suggesting autoregulation to maintain ligand responsiveness. Researchers must account for this transient upregulation in dose-timing protocols .

Q. What mechanisms explain contradictory roles of 1,25-dihydroxyvitamin D₃ in cancer models (e.g., pro-differentiation vs. potential pro-viral effects)?

  • Anti-tumor effects : 1,25(OH)₂D₃ induces differentiation in squamous cell carcinoma (A431) by modulating PDIA3-dependent gene expression, reversing oncogenic pathways .
  • Pro-viral effects : In monocytes, 1,25(OH)₂D₃ triggers HCMV lytic replication by promoting cellular differentiation, a process independent of direct viral promoter activation. This highlights context-dependent outcomes, necessitating cell-type-specific controls in cancer-viral coinfection studies .

Q. How does 1,25-dihydroxyvitamin D₃ interact with non-genomic pathways, such as PDIA3-mediated signaling?

PDIA3, a membrane-associated disulfide isomerase, mediates rapid non-genomic responses to 1,25(OH)₂D₃, including calcium signaling and kinase activation. In A431 cells, PDIA3 silencing alters 1,25(OH)₂D₃-driven transcriptomes, suggesting its role in integrating genomic and non-genomic pathways. Researchers should combine transcriptomic profiling (e.g., RNA-seq) with CRISPR knockouts to dissect these mechanisms .

Q. Why do species-specific differences in 1,25-dihydroxyvitamin D₂ vs. D₃ activity exist, and how do they impact translational research?

1,25(OH)₂D₂ is 5–10 times less active than D₃ in chicks due to side-chain discrimination, whereas both forms are equipotent in rats. This divergence underscores the need for species-specific validation in preclinical models, particularly for studies on vitamin D analogs .

Methodological Considerations

Q. What experimental models are optimal for studying extra-renal 1α-hydroxylase activity?

Bovine aortic endothelial cells (BAEC) and human dermal capillaries express functional 1α-hydroxylase and VDR, forming a paracrine loop. BAEC studies show PKC activators (e.g., phorbol esters) upregulate VDR expression, which is blocked by sphingosine (a PKC inhibitor). These models are critical for investigating non-renal vitamin D metabolism .

Q. How can researchers resolve discrepancies in 1,25-dihydroxyvitamin D₃’s role in glucose metabolism?

While 1,25(OH)₂D₃ correlates with improved glucose tolerance in humans, mechanistic studies are conflicting. In vitro assays using pancreatic β-cells or muscle myoblasts, combined with insulin co-treatment, can clarify direct vs. insulin-sensitizing effects. Note that hypercalcemia (a side effect) may confound results, requiring calcium-clamped animal models .

Q. What strategies mitigate confounding variables in studying 1,25-dihydroxyvitamin D₃’s immunomodulatory effects?

  • Use primary monocytes rather than immortalized lines (e.g., THP-1) to avoid differentiation artifacts.
  • Monitor serum calcium and phosphorus levels to distinguish direct immune effects from secondary mineral homeostasis changes.
  • Pair VDR knockout models with wild-type controls in autoimmune studies (e.g., experimental encephalomyelitis) to isolate receptor-dependent pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.